molecular formula C20H23NO5 B016296 Demecolceine CAS No. 518-11-6

Demecolceine

Katalognummer: B016296
CAS-Nummer: 518-11-6
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: ATWWYGQDYGSWQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Colchiceine, N-deacetyl-N-methyl- is a natural product found in Colchicum autumnale and Colchicum speciosum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-21-14-7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12-6-8-15(22)16(23)10-13(12)14/h6,8-10,14,21H,5,7H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWWYGQDYGSWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-11-6
Record name Colchiceine, N-deacetyl-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Demecolcine vs. Colchicine: A Comparative Toxicological & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Reversibility Thesis

For researchers and drug developers, the distinction between Colchicine and its analogue Demecolcine (Colcemid) is not merely one of potency, but of kinetic reversibility .

While both agents bind to the same domain on tubulin to inhibit microtubule polymerization, their utility is bifurcated by their dissociation rates. Colchicine forms a poorly reversible complex with tubulin, creating a sustained blockade essential for systemic anti-inflammatory action (e.g., in Gout) but resulting in a narrow therapeutic index and prolonged toxicity. Demecolcine , conversely, exhibits rapid binding and, crucially, rapid dissociation . This "fast-on, fast-off" kinetic profile reduces cumulative cytotoxicity, making it the superior agent for in vitro chromosomal analysis (karyotyping) where cell viability must be preserved post-arrest.

Molecular Pharmacology: Binding Kinetics & Mechanism

Structural & Kinetic Differences

Both compounds bind to the colchicine-binding domain at the interface of


- and 

-tubulin. However, the N-acetyl group of colchicine is replaced by an N-methyl group in demecolcine.[1] This minor structural modification drastically alters the thermodynamics of the ligand-protein interaction.
FeatureColchicine Demecolcine (Colcemid) Implication
Structure N-acetyl derivativeN-methyl derivativeDemecolcine is less lipophilic.
Binding Affinity (

)
High (

M

)
Lower relative affinityColchicine "locks" tubulin more effectively.
Dissociation (

)
> 30 hours (essentially irreversible)~10-20 minutes (highly reversible)Critical Differentiator: Demecolcine allows cells to re-enter the cell cycle after washout.
Tubulin Complex Pseudo-irreversible conformational changeReversible inhibitionColchicine-tubulin complexes are stable; Demecolcine complexes dissociate rapidly.
Mechanistic Pathway Visualization

The following diagram illustrates the differential binding kinetics that dictate the toxicity profiles of both agents.

G cluster_Colchicine Colchicine Pathway (High Toxicity) cluster_Demecolcine Demecolcine Pathway (Reversible) Tubulin Free Tubulin (Heterodimer) Colch_Complex Colchicine-Tubulin Complex Tubulin->Colch_Complex + Colchicine (Slow Association) Dem_Complex Demecolcine-Tubulin Complex Tubulin->Dem_Complex + Demecolcine (Fast Association) Colchicine Colchicine MT_Destabilization_C Sustained Microtubule Depolymerization Colch_Complex->MT_Destabilization_C Irreversible Binding Apoptosis Apoptosis / Systemic Toxicity MT_Destabilization_C->Apoptosis Prolonged Arrest Demecolcine Demecolcine (Colcemid) Dem_Complex->Tubulin Fast Dissociation (t1/2 ~10 min) MT_Destabilization_D Transient Metaphase Arrest Dem_Complex->MT_Destabilization_D Reversible Equilibrium Recovery Washout & Cell Cycle Re-entry MT_Destabilization_D->Recovery Drug Removal (Rapid Dissociation)

Figure 1: Comparative Mechanism of Action. Note the feedback loop for Demecolcine representing rapid dissociation, contrasting with the linear, irreversible path of Colchicine.

Toxicological Profile: In Vivo & Clinical

Acute Toxicity Comparison (LD50)

Demecolcine is significantly less toxic on a milligram-per-kilogram basis compared to Colchicine. This margin of safety is attributed to its rapid clearance and lower binding affinity.

SpeciesRouteColchicine LD50 Demecolcine LD50 Toxicity Ratio
Mouse Intraperitoneal (IP)~1.6 – 3.0 mg/kg~100 mg/kg~30-50x less toxic
Mouse Oral~6.0 mg/kg~133 mg/kg~20x less toxic
Rat Intravenous (IV)~1.6 mg/kg~2.0 mg/kg*Similar (IV route bypasses metabolism)
Human Oral (Est. Lethal)~0.8 mg/kg (Total ~7-26 mg)N/A (Experimental Use)Colchicine has a narrow therapeutic index.

Key Insight: The disparity in toxicity is most pronounced in routes involving first-pass metabolism (Oral/IP). The IV data suggests that once in systemic circulation at high concentrations, both agents are potent poisons, but Demecolcine's metabolic clearance profile offers a protective buffer in non-IV administration.

Organ-Specific Toxicity
  • Colchicine:

    • Primary Target: Gastrointestinal epithelium (rapid turnover) and Multi-organ failure.

    • Metabolism: Major CYP3A4 substrate and P-gp substrate. High risk of drug-drug interactions (e.g., with Clarithromycin).[2]

    • Clinical Presentation: Severe diarrhea, vomiting, followed by bone marrow suppression and cardiovascular collapse.

  • Demecolcine:

    • Primary Target: Hematopoietic system (Bone Marrow).

    • Toxicity: Severe myelotoxicity (neutropenia) is the dose-limiting factor. It is considered teratogenic and mutagenic.[1]

    • Metabolism: Deacetylated analog; undergoes hepatic metabolism but with less accumulation than colchicine due to faster dissociation from tissues.

Experimental Protocols: Cytotoxicity & Cell Cycle Arrest

For drug development professionals, selecting the right agent for in vitro assays is critical. Use Demecolcine for synchronization/karyotyping. Use Colchicine for potency/toxicity screening or inflammation models.

Protocol: Cell Cycle Synchronization (Metaphase Arrest)

Objective: Accumulate cells in metaphase for karyotyping without inducing excessive apoptosis.

Reagents:

  • Demecolcine Solution: 10 µg/mL stock in PBS (protect from light).

  • Target Cells: Lymphocytes or Adherent Cell Lines (e.g., CHO, HeLa).

Workflow:

  • Culture: Grow cells to 70-80% confluence (log phase).

  • Treatment: Add Demecolcine to a final concentration of 0.1 – 0.5 µg/mL .

    • Note: Colchicine would require lower doses (0.05 µg/mL) and strict timing to avoid cell death.

  • Incubation: Incubate at 37°C for 30 – 60 minutes .

    • Validation: Check for rounded cells (mitotic shake-off) under phase-contrast microscopy.

  • Harvest:

    • Wash: Remove drug-containing media. Wash 2x with PBS.

    • Recovery (Optional): If studying cell cycle progression, add fresh media. Cells will exit metaphase within 60-90 minutes (impossible with Colchicine).

    • Fixation: For karyotyping, proceed immediately to hypotonic swelling (0.075M KCl) and fixation (Carnoy’s fixative).

Protocol Visualization

Protocol cluster_Choice Agent Selection Logic Start Log Phase Culture (70-80% Confluence) Add_Drug Add Arresting Agent Start->Add_Drug Choice_Dem Demecolcine (0.1-0.5 µg/mL) Goal: Karyotyping / Reversible Arrest Add_Drug->Choice_Dem Choice_Col Colchicine (0.01-0.1 µg/mL) Goal: Apoptosis / Irreversible Block Add_Drug->Choice_Col Incubate Incubate 37°C (30-60 mins) Choice_Dem->Incubate Choice_Col->Incubate Check Microscopy Check (Rounded Mitotic Cells?) Incubate->Check Wash PBS Wash (2x) Check->Wash Yes Branch_Recovery Add Fresh Media (Recovery Study) Wash->Branch_Recovery Demecolcine Only Branch_Fix Hypotonic KCl + Fixation (Karyotyping) Wash->Branch_Fix

Figure 2: Experimental Workflow for Mitotic Arrest. Green path indicates the reversible workflow unique to Demecolcine.

References

  • Mechanism & Binding Kinetics

    • Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. (PubMed). Link

    • Colchicine binding to tubulin monomers: a mechanistic study. (PubMed). Link

  • Toxicity & Pharmacology

    • Acute oral toxicity of colchicine in rats: effects of gender, vehicle matrix and pre-exposure to lipopolysaccharide.[3][4] (PubMed). Link

    • Demecolcine toxicity: a case report of severe hematopoietic toxicity. (Am J Med). Link

    • Colchicine toxicity: What pharmacists need to know. (BC Pharmacy Association). Link

  • Metabolism (CYP3A4)

    • Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform. (Biochem Pharmacol). Link

  • Research Applications

    • Demecolcine (Colcemid) Solution Product Information. (Sigma-Aldrich/Merck). Link

    • Expulsion of demecolcine-induced micronuclei from mouse bone marrow.[5] (Mutat Res). Link

Sources

Pharmacokinetics of Demecolcine in in vivo animal models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacokinetics of Demecolcine in In Vivo Animal Models

Executive Summary

Demecolcine (also known as colcemid) is a potent microtubule-depolymerizing agent with significant utility in chemotherapy and cell biology research.[1] As a close structural analogue of colchicine, it functions by arresting cells in metaphase, a property that underpins its therapeutic and experimental applications.[1][2] However, the successful translation of any compound from a promising lead to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. The study of its Absorption, Distribution, Metabolism, and Excretion (ADME) in relevant biological systems is not merely a regulatory checkpoint but a fundamental necessity for defining safe and efficacious dosing regimens.[3]

This technical guide provides a comprehensive framework for designing and executing in vivo pharmacokinetic studies of demecolcine in animal models. Recognizing the scarcity of publicly available, detailed pharmacokinetic data for demecolcine, this document establishes a scientifically robust approach by leveraging the extensive knowledge of its parent compound, colchicine, as a predictive framework. We delve into the causality behind experimental design choices, provide detailed, field-proven protocols, and present the necessary tools for data interpretation, empowering research teams to generate the high-quality, self-validating data required for modern drug development.

Introduction to Demecolcine: The Compound and the Imperative for PK Profiling

Demecolcine is an alkaloid originally isolated from the autumn crocus, Colchicum autumnale.[4] Structurally, it is N-deacetyl-N-methyl-colchicine, a minor modification that results in reduced toxicity compared to its parent compound.[1] Its mechanism of action involves binding to tubulin, the protein subunit of microtubules. At low concentrations, it suppresses microtubule dynamics, and at higher concentrations, it promotes their depolymerization, thereby disrupting the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[1] This leads to cell cycle arrest in metaphase.

The imperative to fully characterize the pharmacokinetics of demecolcine stems from several key drug development principles:

  • Exposure-Response Relationship: The therapeutic effect (and toxicity) of a drug is driven by the concentration of the active molecule at its site of action over time. PK studies are the only way to measure this exposure.[5]

  • Defining the Therapeutic Window: Understanding the rates of ADME allows for the design of dosing regimens that maintain plasma concentrations within the therapeutic window—high enough to be effective but low enough to avoid toxicity.

  • Interspecies Scaling: Data from animal models are foundational for predicting human pharmacokinetics, a critical step in planning first-in-human clinical trials.[6] Choosing the right animal models based on metabolic similarities is crucial for the success of this extrapolation.[7]

A Predictive Framework: Leveraging Colchicine's Pharmacokinetic Profile

Given the limited specific in vivo PK data for demecolcine, we turn to its well-studied precursor, colchicine, to build a predictive model. The structural similarity—differing only by an N-methyl group in place of an N-acetyl group—makes it highly probable that they share key pharmacokinetic pathways.[1][4]

Rationale and Causality

The N-acetyl to N-methyl substitution is a relatively minor change that is unlikely to fundamentally alter the molecule's interaction with the primary determinants of its disposition: metabolic enzymes and efflux transporters. Both are lipid-soluble, tricyclic alkaloids.[8] Therefore, it is reasonable to hypothesize that demecolcine, like colchicine, will be a substrate for the cytochrome P450 (CYP) enzyme system and the P-glycoprotein (P-gp) efflux pump, which are pivotal in governing colchicine's pharmacokinetics.[8][9]

The Known ADME Profile of Colchicine in Animal Models
  • Absorption: Colchicine exhibits low and variable oral bioavailability in rats (reported as <8%).[10] This is largely attributed to extensive first-pass metabolism in the gut and liver and its nature as a substrate for the P-gp efflux transporter, which actively pumps the drug back into the intestinal lumen.[5][8][9]

  • Distribution: Colchicine has a large volume of distribution (Vd), indicating extensive movement from the plasma into tissues.[5][10] It preferentially accumulates in cells like neutrophils, which contributes to its long duration of action despite a relatively short plasma half-life.[8][11]

  • Metabolism: The liver is the primary site of metabolism.[12] Colchicine undergoes oxidative demethylation primarily via the CYP3A4 isoenzyme of the cytochrome P450 system.[8][9][11] Genetic variations (polymorphisms) in CYP enzymes can lead to significant inter-individual differences in metabolism and, consequently, drug exposure.[7][13][14]

  • Excretion: Elimination of colchicine and its metabolites occurs mainly through biliary excretion into the feces, with a smaller portion (~20% in rats after parenteral dosing) eliminated renally in the urine.[10][12] Enterohepatic recirculation, where the drug is excreted in bile and then reabsorbed from the intestine, can also play a role.[12]

This profile for colchicine provides a strong starting hypothesis for demecolcine: expect low oral bioavailability, extensive tissue distribution, metabolism primarily by CYP3A enzymes, and elimination predominantly via the biliary route.

Designing a Robust In Vivo Pharmacokinetic Program for Demecolcine

A successful PK program is built on a logical progression of experiments designed to answer specific questions about the drug's journey through the body.[3]

Foundational Prerequisite: A Validated Bioanalytical Method

Before any animal is dosed, a sensitive, specific, and robust method for quantifying demecolcine in biological matrices (primarily plasma) must be developed and validated. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and specificity.[15][16]

Why this is critical: The entire pharmacokinetic profile is constructed from the concentration-time data. If the underlying measurements are not accurate and precise, the entire study is invalid. The validation process, following regulatory guidelines, ensures the method is trustworthy and includes assessments of linearity, accuracy, precision, stability, and matrix effects.[15]

The In Vivo Study: Absorption and Bioavailability

This study aims to determine the rate and extent to which demecolcine enters systemic circulation after oral administration.

  • Experimental Design: A crossover design in a single cohort of cannulated rats (e.g., Sprague-Dawley) is most efficient.[10] Animals first receive an intravenous (IV) bolus dose. After a washout period, the same animals receive an oral (PO) dose via gavage.

  • Causality: The IV dose serves as the 100% bioavailability reference, as it is administered directly into the circulation. By comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose (dose-normalized), the absolute oral bioavailability (F%) can be calculated. Serial blood sampling via the cannula allows for the full concentration-time curve to be defined from a single animal, reducing biological variability.[15]

The In Vivo Study: Tissue Distribution

This study determines where the drug goes in the body and which tissues it may accumulate in.[17]

  • Experimental Design: Following a single IV or PO dose to a cohort of non-cannulated animals, groups of animals are euthanized at various time points (e.g., corresponding to Cmax, and at several points during the elimination phase). Key tissues and organs (liver, kidneys, spleen, heart, lungs, brain, etc.) are harvested.[3] Drug concentrations in tissue homogenates are then measured by LC-MS/MS.[18]

  • Causality: This provides a snapshot of the drug's location at different times. High tissue-to-plasma concentration ratios indicate accumulation. This is critical for identifying potential target organs for toxicity and for understanding if the drug reaches its intended site of action.[18] For microtubule inhibitors, accumulation in highly proliferative tissues like the spleen or intestines might be expected.

The In Vivo Study: Metabolism

These studies identify the metabolic pathways and the major metabolites.

  • Experimental Design: A mass balance study using radiolabeled ([¹⁴C] or [³H]) demecolcine is the definitive approach.[19] After a single dose, plasma, urine, and feces are collected over time until the majority of the radioactivity is recovered.[19] Samples are then analyzed to identify the parent drug and its metabolites. In vitro follow-up using liver microsomes can then be used to pinpoint the specific CYP enzymes involved.

  • Causality: The radiolabel allows for the tracking of all drug-related material, even unknown metabolites, ensuring a complete picture of the drug's fate.[19] Identifying metabolites is crucial because they could be active, inactive, or toxic. Pinpointing the metabolizing enzymes (e.g., CYP3A4) helps predict potential drug-drug interactions.[7][20]

The In Vivo Study: Excretion

This study quantifies the routes by which the drug and its metabolites leave the body.

  • Experimental Design: This is often combined with the mass balance study. The total radioactivity recovered in urine and feces over 72-96 hours provides the primary routes of elimination.[21] For a more detailed analysis, a bile-duct cannulated animal model can be used to directly measure the amount of drug excreted into the bile versus the urine.[19]

  • Causality: Knowing the primary route of elimination is vital for predicting how the drug might behave in patients with renal or hepatic impairment. If a drug is primarily cleared by the kidneys, a patient with poor kidney function would be at risk of toxic accumulation.[22]

Visualization of a Typical In Vivo PK Workflow

The following diagram illustrates the logical flow of a standard pharmacokinetic study in an animal model.

G cluster_prep Phase 1: Preparation cluster_inlife Phase 2: In-Life cluster_analysis Phase 3: Analysis & Reporting Formulation Test Article Formulation (Vehicle Selection) Dosing Dosing (IV Bolus or PO Gavage) Formulation->Dosing Animals Animal Acclimation & Cannulation (if required) Animals->Dosing Bioanalysis Bioanalytical Method Validation (LC-MS/MS) Quantification Sample Quantification (LC-MS/MS Analysis) Bioanalysis->Quantification Sampling Serial Blood Sampling (e.g., 0-24h) Dosing->Sampling Processing Plasma Processing (Centrifugation & Freezing) Sampling->Processing Processing->Quantification PK_Calc PK Parameter Calculation (NCA using Phoenix WinNonlin) Quantification->PK_Calc Report Data Interpretation & Final Report PK_Calc->Report

Caption: Standard workflow for an in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters & Data Interpretation

Non-compartmental analysis (NCA) of the plasma concentration-time data yields several critical parameters. The table below summarizes these parameters and provides hypothetical values for demecolcine, extrapolated from published data on colchicine in rats.[10][23][24]

ParameterAbbreviationDefinitionHypothetical Value (Rat Model)Significance for Drug Development
Maximum ConcentrationCmaxThe highest observed concentration in plasma.50-100 ng/mLRelated to acute efficacy and toxicity.
Time to CmaxTmaxThe time at which Cmax is reached.0.5 - 1.0 hIndicates the rate of absorption.
Area Under the CurveAUCThe total drug exposure over time.150-300 ng*h/mLThe primary measure of overall drug exposure.
Elimination Half-LifeThe time required for the plasma concentration to decrease by half.2 - 4 hDetermines dosing interval and time to steady-state.
ClearanceCLThe volume of plasma cleared of the drug per unit of time.1.0 - 2.0 L/h/kgMeasures the body's efficiency in eliminating the drug.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.> 5 L/kgIndicates the extent of tissue distribution. A high Vd suggests the drug is not confined to the plasma.
Oral BioavailabilityF%The fraction of the orally administered dose that reaches systemic circulation.< 15%Critical for determining the oral dose needed to achieve therapeutic exposure.

Detailed Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Rats (IV and PO Dosing)

This protocol outlines a standard procedure for assessing the pharmacokinetics of demecolcine in Sprague-Dawley rats.

1. Animal Model and Preparation:

  • Species: Male Sprague-Dawley rats (n=5 per group), weight 200-250g.
  • Justification: Rats are a standard rodent model with well-characterized physiology and are large enough for serial blood sampling.[10]
  • Preparation: Animals are surgically fitted with a jugular vein cannula for blood collection and allowed to recover for at least 48 hours. Animals are fasted overnight before dosing.

2. Dosing Formulation:

  • IV Formulation: Prepare a 1 mg/mL solution of demecolcine in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. Filter-sterilize before use.
  • PO Formulation: Prepare a 2 mg/mL suspension of demecolcine in 0.5% methylcellulose in water.
  • Justification: The vehicle must be non-toxic and capable of solubilizing or suspending the drug for accurate administration.

3. Dosing and Sampling:

  • IV Administration: Administer a 1 mg/kg bolus dose via the tail vein.
  • PO Administration: Administer a 5 mg/kg dose via oral gavage.
  • Blood Sampling: Collect ~150 µL of blood from the jugular vein cannula into heparinized tubes at the following time points:
  • IV Group: Pre-dose, 2, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours post-dose.[15]
  • PO Group: Pre-dose, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours post-dose.

4. Sample Processing:

  • Immediately following collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[15]
  • Transfer the plasma supernatant to uniquely labeled cryovials.
  • Store all plasma samples at -80°C until bioanalysis.
Protocol: Bioanalytical Sample Quantification using LC-MS/MS

This protocol provides a general framework for the quantification of demecolcine from plasma samples.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • To 50 µL of plasma in a 96-well plate, add 200 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled demecolcine or a structurally similar compound like colchicine).
  • Justification: Acetonitrile is a strong organic solvent that precipitates plasma proteins, which would otherwise interfere with the analysis. The internal standard corrects for variability during sample preparation and analysis.
  • Vortex the plate for 5 minutes, then centrifuge at 4000 rpm for 15 minutes.
  • Transfer the clear supernatant to a new plate for injection onto the LC-MS/MS system.

2. LC-MS/MS Conditions (Hypothetical):

  • LC Column: C18 column (e.g., 50 mm × 2.1 mm, 3 µm).[15]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A time-based gradient from low to high organic phase (Mobile Phase B) to elute demecolcine from the column.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for demecolcine and the internal standard, ensuring high specificity.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (demecolcine/internal standard) against the known concentrations of prepared standards.
  • Calculate the concentration of demecolcine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Directions

While a complete, publicly documented pharmacokinetic profile for demecolcine in animal models remains elusive, this guide provides the necessary scientific framework and practical methodologies to generate such data. By leveraging the well-understood ADME properties of the closely related compound colchicine, researchers can design hypothesis-driven studies with a high probability of success. The protocols detailed herein represent industry-standard, validated approaches for obtaining the reliable PK data essential for advancing demecolcine through the drug development pipeline.

Future work should focus on executing these studies to generate definitive ADME data for demecolcine. Of particular importance will be head-to-head comparisons with colchicine in the same animal models to directly quantify differences in bioavailability, metabolism, and clearance, which will ultimately inform its potential therapeutic advantages.

References

  • Cui, W., et al. (2018). LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study. Journal of Analytical Methods in Chemistry, 2018, 3184759. Available from: [Link]

  • Al-Shorbagy, A., et al. (2024). Evaluation of the pharmacokinetics, chylomicron inhibition, and toxicity of colchicine in rats given low doses. Biomedicine & Pharmacotherapy, 179, 117454. Available from: [Link]

  • Grienke, U., et al. (2014). Therapeutic Review: Colchicine. Journal of Exotic Pet Medicine, 23(3), 245-249. Available from: [Link]

  • Wikipedia contributors. (2023, November 29). Demecolcine. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Angelidis, C., et al. (2018). Colchicine Pharmacokinetics and Mechanism of Action. Current Pharmaceutical Design, 24(6), 659-663. Available from: [Link]

  • Food and Drug Administration (FDA). Metabolism and Pharmacokinetic Studies. Available from: [Link] (Note: Specific document URL may vary, refer to FDA guidance documents on preclinical studies).

  • Angelidis, C., et al. (2018). Colchicine Pharmacokinetics and Mechanism of Action. Bentham Science Publishers. Available from: [Link]

  • Cui, W., et al. (2018). LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study. Semantic Scholar. Available from: [Link]

  • Slobodnick, A., et al. (2015). Colchicine: a review of its mechanism of action, pharmacokinetics, and toxicity. The Journal of Clinical Pharmacology, 55(11), 1234-1242. Available from: [Link]

  • Cerquaglia, C., et al. (2021). Colchicine acts selectively in the liver to induce hepatokines that inhibit myeloid cell activation. Nature Communications, 12(1), 2197. Available from: [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 220401, Demecolcine. Available from: [Link]

  • DynaMedex. Cytochrome P450 Drug Metabolism. Available from: [Link]

  • Niel, E., & Scherrmann, J. M. (2006). [Colchicine: recent data on pharmacokinetics and clinical pharmacology]. Presse medicale (Paris, France : 1983), 35(11 Pt 2), 1766–1772. Available from: [Link]

  • Georgescu, A., et al. (2022). Effects of Colchicine in a Rat Model of Diet-Induced Hyperlipidemia. Medicina, 58(2), 184. Available from: [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Available from: [Link]

  • Walsh Medical Media. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Available from: [Link]

  • Diegelmann, R. F., et al. (1987). Colchicine does not provide a sustained blockage of collagen and plasma protein secretion by rat hepatocytes. Connective Tissue Research, 16(6), 493-503. Available from: [Link]

  • Wikipedia contributors. (2023, November 29). Demecolcine. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • BioIVT. (n.d.). Excretion Studies for In Vivo ADME in Drug Development. Available from: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Available from: [Link]

  • Vasiliev, J. M., et al. (1970). Effect of colcemid on the locomotory behaviour of fibroblasts. Journal of Embryology and Experimental Morphology, 24(3), 625-640. Available from: [Link]

  • ResearchGate. (n.d.). Liquid chromatography tandem mass spectrometry for the simultaneous quantitative analysis of ketamine and medetomidine in ovine plasma. Available from: [Link]

  • Alali, F. Q., et al. (2006). Determination of (–)-demecolcine and (–)-colchicine content in selected Jordanian Colchicum species. Natural Product Research, 20(1), 17-24. Available from: [Link]

  • Witek, J., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 19(5), 1541-1553. Available from: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • Sicho, M., et al. (2022). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches. CPT: Pharmacometrics & Systems Pharmacology, 11(10), 1318-1329. Available from: [Link]

  • Lippincott NursingCenter. (2021). Cytochrome Enzymes and Drug Interactions. Available from: [Link]

  • Biocytogen. (2023). Mapping Drug Biodistribution: Tracing the Journey to Target Tissues. Available from: [Link]

  • Kanda, R., et al. (1994). Effects of colcemid concentration on chromosome aberration analysis in human lymphocytes. Journal of Radiation Research, 35(1), 41-47. Available from: [Link]

  • MuriGenics. (n.d.). PK/Bio-distribution. Available from: [Link]

  • Schwarz, M., et al. (2006). Fxr(-/-) mice adapt to biliary obstruction by enhanced phase I detoxification and renal elimination of bile acids. The Journal of Steroid Biochemistry and Molecular Biology, 98(2-3), 143-154. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of brucine after intravenous and oral administration to rats. Available from: [Link]

  • Linder, M. C. (2020). Copper Homeostasis in Mammals, with Emphasis on Secretion and Excretion. A Review. International Journal of Molecular Sciences, 21(14), 4949. Available from: [Link]

  • Palme, R., et al. (2009). Excretion of catecholamines in rats, mice and chicken. Wiener Tierärztliche Monatsschrift, 96(9-10), 242-247. Available from: [Link]

  • Sinclair, B., et al. (2018). The Pharmacodynamic-Toxicodynamic Relationship of AUC and Cmax in Vancomycin-Induced Kidney Injury in an Animal Model. Antimicrobial Agents and Chemotherapy, 62(7), e00159-18. Available from: [Link]

Sources

Demecolcine role in chemically assisted oocyte enucleation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of Demecolcine in Chemically Assisted Oocyte Enucleation

Abstract

Oocyte enucleation, the process of removing the nuclear material from an oocyte, is a foundational step in somatic cell nuclear transfer (SCNT) and related reproductive technologies. While traditional mechanical enucleation is effective, it is technically demanding, invasive, and can result in significant cytoplasmic loss.[1] Chemically assisted enucleation (CAE) presents a streamlined alternative, utilizing pharmacological agents to induce the extrusion of the oocyte's chromosomes within a distinct cytoplasmic protrusion, simplifying their subsequent removal. This guide provides a comprehensive technical overview of demecolcine, a potent microtubule-depolymerizing agent, and its pivotal role in CAE. We will explore its mechanism of action, detail optimized protocols for various species, evaluate its impact on cellular physiology and developmental competence, and provide a comparative analysis against other enucleation methodologies.

Introduction: The Enucleation Imperative in SCNT

The success of animal cloning via SCNT hinges on the meticulous preparation of a developmentally competent recipient cytoplast—an oocyte devoid of its own genetic material.[2] The traditional approach involves physically aspirating the metaphase-II (MII) spindle and associated chromosomes using a fine glass pipette, often guided by DNA-specific fluorescent dyes and UV irradiation.[1][3] This method, while established, is fraught with challenges: it requires expensive micromanipulation equipment, considerable technical skill, and the UV exposure may be detrimental to the cytoplast's viability.[3][4]

Chemically assisted enucleation (CAE) emerged as a promising alternative to mitigate these issues. The core principle of CAE is to treat mature oocytes with a cytoskeleton-disrupting agent that induces the formation of a small, visible membrane bleb or protrusion containing the condensed maternal chromosomes.[1][5] This protrusion can then be easily and quickly removed with minimal loss of cytoplasm, obviating the need for complex micromanipulation and potentially harmful UV light.[6] Demecolcine, a derivative of colchicine, is one of the most widely studied and successfully implemented agents for this purpose.[7][8]

Demecolcine: Mechanism of Action in the Oocyte

Demecolcine functions as a potent antimitotic agent by disrupting microtubule dynamics. Its primary mechanism involves binding to tubulin subunits, preventing their polymerization into microtubules and promoting the disassembly of existing ones.[1][9] In the context of a metaphase-II arrested oocyte, this has profound consequences for the meiotic spindle.

Disruption of the Meiotic Spindle

The MII oocyte is held in arrest by a complex interplay of factors, including Maturation-Promoting Factor (MPF), with its chromosomes aligned on the metaphase plate of the meiotic spindle.[1][5] This spindle is a highly organized microtubule-based structure responsible for chromosome segregation. When an oocyte is exposed to demecolcine, the depolymerization of spindle microtubules begins. This effect can be observed as early as 30 minutes after treatment, leading to a significant reduction in microtubule density and spindle size.[2][8]

Cytoskeletal Imbalance and Protrusion Formation

The formation of the characteristic cytoplasmic protrusion is not solely due to microtubule depolymerization but results from a carefully orchestrated imbalance between the oocyte's microtubule and microfilament (actin) networks.[7][10] While demecolcine effectively eliminates the microtubule-based spindle, it has little direct effect on the cortical actin microfilaments.[10] This disruption of the normal cytoskeletal equilibrium is believed to be the driving force behind the protrusion.[10] An actin-rich contractile ring often forms around the condensed chromosome mass, further aiding in its expulsion into the bleb.[7]

The process is visually summarized in the workflow below.

G cluster_0 Mechanism of Demecolcine-Induced Protrusion A MII Oocyte (Stable Meiotic Spindle) B Exposure to Demecolcine A->B C Demecolcine binds to Tubulin Subunits B->C D Microtubule Depolymerization C->D E Meiotic Spindle Disintegrates D->E F Microtubule / Microfilament Network Imbalance E->F G Actin Ring Forms Around Condensed Chromosomes F->G H Chromosome-Containing Cytoplasmic Protrusion Forms G->H

Fig. 1: Mechanism of demecolcine action in oocytes.
Impact on Cell Cycle Regulators

Demecolcine treatment also influences key cell cycle regulators. By destroying the meiotic spindle, demecolcine can inhibit the degradation of cyclin B1, a regulatory subunit of MPF.[1] This leads to a transient increase and subsequent stabilization of MPF activity, which is crucial for maintaining the oocyte in a competent, arrested state prior to nuclear transfer.[1][5] Furthermore, studies in goat oocytes have shown that demecolcine treatment significantly increases MAP kinase (MAPK) activity, which, along with MPF, appears to be implicated in controlling the formation of the cytoplasmic protrusion.[7][9]

Experimental Protocols for Demecolcine-Assisted Enucleation

The optimal concentration and duration of demecolcine treatment are species-specific and critical for achieving high rates of protrusion formation without compromising oocyte viability.

Optimized Treatment Parameters by Species

The following table summarizes empirically determined optimal conditions for demecolcine treatment across several commonly studied mammalian species.

SpeciesDemecolcine ConcentrationIncubation TimeProtrusion Rate (%)Reference(s)
Bovine 0.05 - 0.5 µg/mL1 - 2 hours55 - 62%[4][8]
Porcine 0.4 µg/mL45 - 60 minutes>70%[1][6][11]
Goat 0.4 µg/mL30 minutes~92%[12]
Mouse Not specified, but effectiveNot specified, but effective~84%[13]

Note: Protrusion rates can be influenced by oocyte quality, maturation conditions, and specific laboratory protocols.

Step-by-Step Generalized Protocol

This protocol provides a framework for CAE using demecolcine. Researchers should optimize parameters based on their specific species and experimental setup.

Materials:

  • In-vitro matured Metaphase-II (MII) oocytes

  • Handling/culture medium (e.g., SOFaa, NCSU-37) appropriate for the species

  • Demecolcine stock solution (e.g., 1 mg/mL in DMSO)

  • Enucleation medium: Handling medium containing demecolcine at the optimal concentration.

  • (Optional) Cytochalasin B (CB) for post-enucleation handling

  • Micropipettes (holding and enucleation pipettes)

Workflow:

G start Start: Select High-Quality MII Oocytes step1 1. Incubate oocytes in pre-equilibrated enucleation medium with Demecolcine start->step1 step2 2. Observe under microscope for formation of a distinct cytoplasmic protrusion step1->step2 Refer to Table 1 for species-specific times step3 3. Secure oocyte with holding pipette, orienting the protrusion for access step2->step3 step4 4. Use a beveled enucleation pipette to gently aspirate the entire protrusion step3->step4 Minimal cytoplasm should be removed step5 5. (Optional) Confirm enucleation with Hoechst 33342 staining on a sample of cytoplasts step4->step5 end Result: Enucleated Cytoplast (Ready for SCNT) step5->end G cluster_B Pros: - No chemical exposure Cons: - High skill required - Expensive equipment - More cytoplasmic loss - UV damage (if used) cluster_C Pros: - Simpler, faster - Less invasive - Minimal cytoplasmic loss - No UV required Cons: - Potential chemical toxicity - Species-specific efficacy - Reversibility of effect A Oocyte Enucleation Methods B Mechanical Enucleation A->B C Chemically Assisted Enucleation (CAE) A->C D Blind Aspiration B->D E UV-Guided Aspiration B->E F Demecolcine C->F G Nocodazole C->G H Other Agents C->H

Fig. 3: Comparison of oocyte enucleation methodologies.

Advantages:

  • Higher Efficiency and Speed: CAE is generally faster and less laborious than mechanical enucleation, allowing for the processing of a larger number of oocytes in a given time. [4][6]* Reduced Invasiveness: By removing only a small protrusion, CAE minimizes the loss of cytoplasm, which may contain factors important for subsequent embryonic development. [1][13]* No UV Damage: The method eliminates the need for DNA-specific dyes and UV irradiation, avoiding potential damage to the cytoplast. [6]* Lower Skill Threshold: While still requiring micromanipulation, the visual cue of the protrusion makes the process significantly easier than locating an invisible spindle within the cytoplasm. [1] Disadvantages:

  • Potential Cytotoxicity: Demecolcine is an antimitotic drug and improper concentration or prolonged exposure could be detrimental to oocyte health and subsequent embryo development. [14]However, studies have shown that when used correctly, the treatment does not impair in-vitro development. [8][13]* Species-Specific Variability: The efficacy of demecolcine can vary significantly between species, and even between strains within a species, requiring careful optimization. [2][15]For instance, the technique is highly effective in bovine, porcine, and goat oocytes but less so in human oocytes. [13]* Interaction with Other Chemicals: The protrusion induced by demecolcine can be reversed by treatment with the microfilament inhibitor Cytochalasin B (CB). [7][10][12]This is a critical consideration, as CB is often used in SCNT protocols to increase membrane flexibility. Therefore, enucleation must be performed in a CB-free medium. [10]

Developmental Competence of Chemically Enucleated Cytoplasts

A crucial endpoint for any enucleation technique is the ability of the resulting cytoplast to support the development of a cloned embryo to term. Multiple studies have demonstrated that embryos reconstructed from demecolcine-enucleated oocytes have developmental potential comparable, and in some cases superior, to those from mechanically enucleated oocytes.

  • In porcine SCNT , the in-vivo developmental potential of embryos from DEM-treated oocytes was significantly greater than that of embryos from mechanically enucleated oocytes. [1][5]* In bovine studies , cleavage and blastocyst rates of 84.5% and 27.6%, respectively, were achieved using cytoplasts from demecolcine treatment, demonstrating the high efficiency of the technique. [8]* Post-activation treatment with demecolcine has also been shown to improve the preimplantation development of SCNT pig embryos by promoting the formation of a single pronucleus and maintaining normal ploidy. [16] These findings suggest that the less invasive nature of demecolcine-assisted enucleation and its favorable effects on the oocyte's cytoplasmic environment may contribute to enhanced developmental outcomes. [2]

Conclusion and Future Outlook

Demecolcine-assisted oocyte enucleation represents a significant advancement in the field of reproductive biotechnology. By leveraging a fundamental understanding of cytoskeletal dynamics, this technique provides a simpler, faster, and less invasive alternative to traditional mechanical methods. Its ability to induce a distinct, chromosome-containing protrusion streamlines the enucleation process, reduces cytoplasmic loss, and eliminates the need for potentially harmful UV irradiation. The resulting cytoplasts are competent to support full-term development of cloned animals, with some studies indicating improved outcomes.

Future research will likely focus on further refining species-specific protocols, exploring the long-term epigenetic consequences of transient demecolcine exposure, and investigating alternative or synergistic chemical agents to further improve the efficiency and safety of chemically assisted enucleation. For researchers and drug development professionals in the SCNT field, a thorough understanding and proficient application of this technique are invaluable for enhancing experimental throughput and success.

References

  • Spate, L. D., et al. (2003). Demecolcine-Induced Oocyte Enucleation for Somatic Cell Cloning: Coordination Between Cell-Cycle Egress, Kinetics of Cortical Cytoskeletal Interactions, and Second Polar Body Extrusion. Biology of Reproduction, 68(4), 1458–1467. [Link]

  • Li, S., et al. (2014). Effect of Demecolcine-Assisted Enucleation on the MPF Level and Cyclin B1 Distribution in Porcine Oocytes. PLoS ONE, 9(3), e92205. [Link]

  • Oback, B., et al. (2003). Demecolcine-Induced Oocyte Enucleation for Somatic Cell Cloning: Coordination Between Cell-Cycle Egress, Kinetics of Cortical Cytoskeletal Interactions, and Second Polar Body Extrusion. ResearchGate. [Link]

  • Li, X. C., et al. (2008). The use of demecolcine for enucleation of bovine oocytes. Italian Journal of Animal Science, 7(2), 209-218. [Link]

  • Meng, Q., et al. (2011). Enucleation of demecolcine-treated bovine oocytes in cytochalasin-free medium: mechanism investigation and practical improvement. Cellular Reprogramming, 13(5), 411-418. [Link]

  • Li, S., et al. (2014). Effect of Demecolcine-Assisted Enucleation on the MPF Level and Cyclin B1 Distribution in Porcine Oocytes. ResearchGate. [Link]

  • Li, G. P., et al. (2008). Demecolcine-assisted enucleation of goat oocytes: protocol optimization, mechanism investigation, and application to improve the developmental potential of cloned embryos. Cloning and Stem Cells, 10(2), 189-202. [Link]

  • Zhang, Y., et al. (2014). The Effects of Demecolcine, Alone or in Combination with Sucrose on Bovine Oocyte Protrusion Rate, MAPK1 Protein Level and C-Mos Gene Expression Level. Cellular Physiology and Biochemistry, 34(6), 2117-2126. [Link]

  • Hosseini, S. M., et al. (2015). Chemically assisted somatic cell nuclear transfer without micromanipulator in the goat: effects of demecolcine, cytochalasin-B, and MG-132 on the efficiency of a manual method of oocyte enucleation using a pulled Pasteur pipette. Animal Reproduction Science, 157, 11-18. [Link]

  • Li, S., et al. (2014). Effect of Demecolcine-Assisted Enucleation on the MPF Level and Cyclin B1 Distribution in Porcine Oocytes. PLOS ONE. [Link]

  • Ibáñez, E., et al. (2009). Antimitotic treatments for chemically assisted oocyte enucleation in nuclear transfer procedures. Cloning and Stem Cells, 11(1), 139-150. [Link]

  • Ibáñez, E., et al. (2009). Antimitotic Treatments for Chemically Assisted Oocyte Enucleation in Nuclear Transfer Procedures. ResearchGate. [Link]

  • Vajta, G., et al. (2005). Chemically assisted handmade enucleation of porcine oocytes. Cloning and Stem Cells, 7(2), 103-111. [Link]

  • Hosseini, S. M., et al. (2015). Chemically assisted somatic cell nuclear transfer without micromanipulator in the goat: Effects of demecolcine, cytochalasin-B, and MG-132 on the efficiency of a manual method of oocyte enucleation using a pulled Pasteur pipette. ResearchGate. [Link]

  • Meng, Q., et al. (2011). Enucleation of Demecolcine-Treated Bovine Oocytes in Cytochalasin-Free Medium: Mechanism Investigation and Practical Improvement. OUCI. [Link]

  • Ibáñez, E., et al. (2011). Demecolcine- and nocodazole-induced enucleation in mouse and goat oocytes for the preparation of recipient cytoplasts in somatic cell nuclear transfer procedures. Theriogenology, 75(3), 527-541. [Link]

  • Dode, M. A., et al. (2009). Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. Reproduction, Fertility and Development, 21(3), 476-484. [Link]

  • Hyun, S. H., et al. (2009). Post-activation treatment with demecolcine improves development of somatic cell nuclear transfer embryos in pigs by modifying the remodeling of donor nuclei. Molecular Reproduction and Development, 76(7), 648-657. [Link]

  • Tan, J. H., et al. (2014). Role of cytoskeleton in regulating fusion of nucleoli: a study using the activated mouse oocyte model. Biology of Reproduction, 91(3), 72. [Link]

  • Dode, M. A., et al. (2009). Effects of demecolcine on microtubule composition and chemically assisted enucleation of bovine oocytes. FAO AGRIS. [Link]

  • Li, G. P., White, K. L., & Bunch, T. D. (2004). Review of enucleation methods and procedures used in animal cloning. Cloning and Stem Cells, 6(1), 5-13. [Link]

  • Dode, M. A., et al. (2009). Demecolcine Effects on Microtubule Kinetics and on Chemically Assisted Enucleation of Bovine Oocytes. ResearchGate. [Link]

  • Schuh, M. (n.d.). Analysis of cytoskeletal organization and function in oocyte meiosis. Max Planck Institute for Biophysical Chemistry. [Link]

  • Terada, Y., et al. (2008). Cytoskeletal Dynamics during Oocyte Maturation and Fertilization in Primates with Comparison to Rodents. Journal of Mammalian Ova Research, 25, 127-132. [Link]

  • Li, G. P., et al. (2004). Review of Enucleation Methods and Procedures Used in Animal Cloning: State of the Art. ResearchGate. [Link]

  • Ibáñez, E., et al. (2011). Demecolcine- and nocodazole-induced enucleation in mouse and goat oocytes for the preparation of recipient cytoplasts in somatic cell nuclear transfer procedures. ResearchGate. [Link]

  • Kawakami, M., et al. (2003). Effect of demecolcine and nocodazole on the efficiency of chemically assisted removal of chromosomes and the developmental potential of nuclear transferred porcine oocytes. Cloning and Stem Cells, 5(4), 339-345. [Link]

  • Brunet, S., & Maro, B. (2005). Cytoskeleton and cell cycle control during meiotic maturation of the mouse oocyte: integrating time and space. Reproduction, 130(6), 801-811. [Link]

  • Evans, J. P. (n.d.). Cytoskeletal and nuclear dynamics in the oocyte-to-egg and egg-to-embryo transitions. ESHRE. [Link]

  • Special Issue : Effect of Toxicants on Oocyte Quality and Embryo Development. (n.d.). MDPI. [Link]

Sources

Methodological & Application

Application Note: Precision Synchronization of HeLa Cells Using Demecolcine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Achieving a highly synchronized cell population is the bedrock of reproducible cell cycle research. While various agents exist to arrest cells in mitosis, Demecolcine (N-deacetyl-N-methylcolchicine, commonly known as Colcemid™) remains a gold standard for HeLa cells due to its specific binding kinetics and lower toxicity profile compared to its parent compound, colchicine.[1]

Mechanism of Action

Demecolcine functions as a microtubule-depolymerizing agent.[1][2][3] It binds specifically to the colchicine-binding domain at the interface of


- and 

-tubulin dimers. This binding prevents the polymerization of tubulin into microtubules, thereby inhibiting the formation of the mitotic spindle.[3]

Consequently, the Spindle Assembly Checkpoint (SAC) is activated. The SAC complex (involving Mad2, BubR1, and Bub3) inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of Cyclin B1 and Securin. This locks the cells in Metaphase , characterized by condensed chromosomes and high Cyclin B1-Cdk1 activity.

Why Demecolcine?
  • Reversibility: Unlike colchicine, Demecolcine binding is more readily reversible upon washout, allowing cells to re-enter the cell cycle for progression studies.

  • Specificity: At optimal concentrations, it disrupts spindle dynamics without causing the extensive non-specific damage associated with higher doses of microtubule poisons.

Mechanistic Pathway Diagram

Demecolcine_Mechanism Demecolcine Demecolcine (0.1 µg/mL) Tubulin Free Tubulin Dimers (α/β) Demecolcine->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for SAC SAC Activation (Mad2/BubR1) Spindle->SAC Failure Triggers APC APC/C Complex SAC->APC Inhibits CyclinB Cyclin B1/Cdk1 Stabilization APC->CyclinB Cannot Degrade Metaphase METAPHASE ARREST CyclinB->Metaphase Maintains

Figure 1: Molecular pathway of Demecolcine-induced metaphase arrest. Demecolcine prevents microtubule polymerization, triggering the Spindle Assembly Checkpoint (SAC) to halt the cycle.

Optimization Strategy: The "Golden Range"

The most common failure mode in HeLa synchronization is incorrect dosing.

  • Too Low (<0.02 µg/mL): "Mitotic slippage" occurs. Cells transiently arrest but satisfy the checkpoint (or bypass it) and exit mitosis as tetraploid G1 cells.

  • Too High (>0.5 µg/mL): Cytotoxicity increases. Microtubules are depolymerized so aggressively that reformation upon washout is sluggish or impossible.

Optimal Concentration Table
ParameterOptimal ValueRangeNotes
Concentration 0.1 µg/mL (~270 nM)0.05 – 0.15 µg/mL0.1 µg/mL is the robust standard for HeLa.
Stock Solution 10 µg/mL N/ADissolve in PBS or media. Store at -20°C.
Incubation Time 12–16 Hours 4 – 18 HoursShorter times (4h) require pre-synchronization (e.g., Thymidine).
Reversibility High -Wash 3x with warm PBS to reverse.

Protocol: Sequential Double Thymidine & Demecolcine Block

For high-fidelity synchronization (>90% mitotic index), a single Demecolcine block is insufficient because it only catches cells passing through M-phase during the incubation.

The Solution: Use a Double Thymidine Block to align all cells at the G1/S border, release them synchronously, and then apply Demecolcine strictly when the wave of cells enters Mitosis.

Experimental Workflow Diagram

Sync_Workflow Start Async HeLa Seed Cells Thy1 Thymidine Block 1 (2mM, 18h) Start->Thy1 Rel1 Release (Fresh Media, 9h) Thy1->Rel1 Thy2 Thymidine Block 2 (2mM, 17h) Rel1->Thy2 Rel2 Release (Fresh Media, 8h) Thy2->Rel2 Demec Add Demecolcine (0.1 µg/mL, 4h) Rel2->Demec Cells enter G2/M Harvest Harvest (Mitotic Shake-off) Demec->Harvest >90% Mitotic

Figure 2: Timeline for the Double Thymidine / Demecolcine sequential synchronization protocol.

Step-by-Step Methodology

Reagents:

  • HeLa Cells: Maintained in DMEM + 10% FBS.[4]

  • Thymidine Stock: 100 mM (50x). Final concentration: 2 mM.[5]

  • Demecolcine Stock: 10 µg/mL.[1] Final concentration: 0.1 µg/mL.

Procedure:

  • Seeding (Day 0): Plate HeLa cells to reach ~30-40% confluency. Do not overgrow; contact inhibition interferes with synchronization.

  • Thymidine Block 1 (Day 1, 17:00): Add Thymidine to 2 mM . Incubate for 18 hours .

    • Result: Cells in S-phase arrest immediately; cells in G2/M/G1 continue until they reach the G1/S border.

  • Release 1 (Day 2, 11:00): Aspirate media. Wash 2x with warm PBS. Add fresh complete media. Incubate for 9 hours .

    • Result: All cells exit G1/S and transit through S-phase.

  • Thymidine Block 2 (Day 2, 20:00): Add Thymidine to 2 mM . Incubate for 17 hours .

    • Result: Cells are tightly synchronized at the G1/S border.

  • Release 2 (Day 3, 13:00): Aspirate media. Wash 2x with warm PBS. Add fresh complete media.

    • Critical Step: Start the clock (T=0).

  • Demecolcine Trap (T = 8 hours post-release): At approximately 8 hours after release (when cells are in late G2), add Demecolcine to a final concentration of 0.1 µg/mL .

  • Harvest (T = 12 hours post-release): Incubate for 4 hours.

    • Observation: Cells will round up and detach loosely.

    • Collection: Perform a "Mitotic Shake-off" by gently tapping the flask and collecting the supernatant. This ensures you only harvest the mitotic cells, leaving any non-synchronized interphase cells attached to the plastic.

Validation & Quality Control

Do not assume synchronization worked. You must validate the Mitotic Index .

Method A: Microscopy (Rapid Check)
  • Take a small aliquot of harvested cells.

  • Fix with Methanol:Acetic Acid (3:1) or 4% Paraformaldehyde.

  • Stain with DAPI or Hoechst 33342.

  • Count: Visualize under fluorescence. Mitotic cells show condensed chromosomes (no nuclear envelope).

  • Target: >90% of cells should exhibit condensed chromatin.

Method B: Flow Cytometry (Quantitative)
  • Fix cells in 70% Ethanol (-20°C).

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze: Look for the G2/M peak (4N DNA content).

    • Note: PI alone cannot distinguish G2 from M. For definitive M-phase proof, co-stain with anti-Phospho-Histone H3 (Ser10) antibody.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Mitotic Yield (<50%) Cells were too confluent at start.Seed at lower density (30%). Contact inhibition prevents cycling.
Low Mitotic Yield (<50%) Release wash was insufficient.Wash 3x with large volumes of PBS to remove all Thymidine.
High Cell Death / Debris Demecolcine concentration too high.Reduce to 0.05 µg/mL.
Cells in G1 (2N) Peak Mitotic slippage (incubation too long).Reduce Demecolcine incubation from 4h to 2h.

References

  • Ma, H. T., & Poon, R. Y. (2011).[6] Synchronization of HeLa cells. Methods in Molecular Biology, 761, 151–161.[6] Link

  • Whitfield, M. L., et al. (2002). Identification of genes periodically expressed in the human cell cycle and their expression in tumors. Molecular Biology of the Cell, 13(6), 1977-2000. Link

  • Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle.[1][3][5][7][8] Journal of Cell Science, 102(3), 387-392. Link

  • Biological Industries. (2017).[1] Colcemid Solution Instructions for Use. Cellseco Product Data. Link

  • Wang, Z. (2022).[7] Synchronization of HeLa Cells to Mitotic Subphases.[9] Springer Protocols, 2579, 73-81. Link

Sources

Mastering Cell Cycle Control: A Guide to Preparing and Applying Demecolcine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cell biology and drug development, the precise manipulation of the cell cycle is a fundamental requirement for a vast array of experimental designs. Demecolcine, a potent microtubule-depolymerizing agent, is an indispensable tool for inducing mitotic arrest, enabling applications from chromosome analysis to cell synchronization for cancer therapy research.[1][2][3] This guide provides a comprehensive, experience-driven protocol for the preparation, storage, and application of Demecolcine stock solutions using Dimethyl Sulfoxide (DMSO), ensuring reproducibility and efficacy in your research.

The Science of Arrest: Understanding Demecolcine and DMSO

Demecolcine's Mechanism of Action

Demecolcine, also known as Colcemid, is a derivative of colchicine but is notably less toxic.[4][5] Its primary mechanism involves binding to tubulin, the protein subunit of microtubules.[6][7] This binding inhibits the polymerization of tubulin into microtubules, which are critical components of the mitotic spindle.[8] By disrupting spindle formation, Demecolcine effectively arrests cells in the metaphase stage of mitosis.[1][4] At lower concentrations, it can suppress microtubule dynamics and affect cell migration, while at higher concentrations, it promotes the detachment of microtubules from their organizing centers.[1] This ability to halt cell division at a specific phase is leveraged for various applications, including synchronizing cell populations for experiments and preparing cells for karyotyping.[1][4][9]

Why DMSO is the Solvent of Choice

Dimethyl Sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent.[10][11] Its ability to dissolve a wide range of both polar and nonpolar compounds makes it an ideal vehicle for many water-insoluble substances used in cell culture, including Demecolcine.[10][12] Key properties of DMSO that make it suitable for this application include:

  • High Solubilizing Power: Demecolcine readily dissolves in DMSO at high concentrations.[13][14]

  • Miscibility with Aqueous Media: DMSO is completely miscible with water and cell culture media, allowing for easy dilution of the stock solution to working concentrations.[10][11][15]

  • Cryoprotectant Properties: While not its primary role here, DMSO's ability to prevent ice crystal formation is a testament to its interaction with aqueous systems and is a crucial aspect of cell cryopreservation.[11][12][16]

It is critical, however, to be mindful of DMSO's potential effects on cells. While most cell lines can tolerate final DMSO concentrations up to 0.5%, higher concentrations can be cytotoxic.[17] Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible.

Visualizing the Workflow: From Powder to Application

The following diagram illustrates the overall process of preparing and using a Demecolcine stock solution.

G cluster_prep PART 1: Stock Solution Preparation cluster_app PART 2: Application A Weigh Demecolcine Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot into Cryovials C->D E Store at -20°C or -80°C D->E F Thaw Aliquot E->F Retrieve for Use G Dilute in Culture Medium to Working Concentration F->G H Add to Cell Culture G->H I Incubate for a Defined Period H->I J Analyze Cells (e.g., Flow Cytometry, Karyotyping) I->J

Caption: Workflow for Demecolcine stock preparation and use.

Quantitative Overview: Demecolcine Properties

PropertyValueSource(s)
Molecular Formula C₂₁H₂₅NO₅[13]
Molecular Weight 371.43 g/mol [7][13]
Appearance Pale yellow powder[7]
Solubility in DMSO ≥ 25 mg/mL[13][14]
Storage of Powder 2-8°C[18]

Protocol: Preparation of a 10 mg/mL Demecolcine Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which allows for minimal addition of DMSO to the final cell culture.

Materials:

  • Demecolcine powder (ensure high purity, ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves.

Safety Precautions:

  • Demecolcine is mutagenic, tumorigenic, and teratogenic.[4][5][19] Handle with extreme care in a designated area, such as a chemical fume hood.

  • DMSO can facilitate the absorption of chemicals through the skin.[11] Always wear appropriate gloves and avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for both Demecolcine and DMSO before starting.

Procedure:

  • Pre-labeling: Label sterile cryovials with "Demecolcine," the concentration (10 mg/mL), the date of preparation, and your initials.

  • Weighing Demecolcine: In a chemical fume hood, carefully weigh out the desired amount of Demecolcine powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of Demecolcine.

  • Dissolution: Transfer the weighed Demecolcine powder into a sterile tube. Add the appropriate volume of anhydrous DMSO to achieve the final concentration of 10 mg/mL (e.g., add 1 mL of DMSO to 10 mg of Demecolcine).

  • Mixing: Tightly cap the tube and vortex thoroughly until the Demecolcine powder is completely dissolved. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into the pre-labeled cryovials in volumes appropriate for your typical experiments (e.g., 20-50 µL).

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[20] Protect from light.[19]

Application Protocol: Cell Synchronization

This is a general protocol for arresting cells in metaphase. The optimal concentration and incubation time will vary depending on the cell line and experimental goals, and should be determined empirically.

Procedure:

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Thawing and Dilution:

    • Retrieve one aliquot of the Demecolcine stock solution from the freezer and thaw it at room temperature.

    • In a sterile tube, dilute the stock solution in pre-warmed complete culture medium to the desired working concentration. Common working concentrations range from 0.05 to 0.5 µg/mL.[4] For example, to achieve a final concentration of 0.1 µg/mL in 10 mL of medium, you would add 1 µL of a 1 mg/mL intermediate dilution (prepared from your 10 mg/mL stock).

  • Treatment: Remove the existing medium from your cells and replace it with the medium containing the diluted Demecolcine.

  • Incubation: Incubate the cells at 37°C in a humidified CO₂ incubator for a predetermined period. Incubation times can range from a few hours to overnight, depending on the cell cycle length and the desired degree of synchronization.

  • Verification of Arrest (Optional but Recommended): To confirm mitotic arrest, you can analyze a sample of the treated cells. This can be done by:

    • Microscopy: Observe the cells under a phase-contrast microscope. A high percentage of rounded, mitotic cells should be visible.

    • Flow Cytometry: Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze the cell cycle distribution. A significant peak at the G2/M phase should be observed.[21]

  • Downstream Applications: After incubation, the cells are ready for your specific application, such as karyotyping, protein extraction for cell cycle-specific analysis, or release from the block to study progression through the cell cycle.

Mechanism of Action: Microtubule Disruption

The following diagram illustrates how Demecolcine disrupts microtubule dynamics to induce mitotic arrest.

G cluster_normal Normal Mitosis cluster_demecolcine With Demecolcine A Tubulin Dimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C D Chromosome Segregation C->D E Tubulin Dimers G Binding to Tubulin E->G F Demecolcine F->G H Inhibition of Polymerization G->H I Spindle Disruption H->I J Metaphase Arrest I->J

Caption: Demecolcine's interference with microtubule polymerization.

Concluding Remarks

The preparation of a Demecolcine stock solution in DMSO is a straightforward yet critical procedure that underpins many advanced cell biology techniques. By understanding the mechanism of action, adhering to strict safety protocols, and carefully optimizing application-specific parameters, researchers can reliably harness the power of this mitotic inhibitor. The protocols and insights provided here serve as a robust foundation for achieving consistent and reproducible results in your investigations of the cell cycle and its role in health and disease.

References

  • Demecolcine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved February 20, 2026, from [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved February 20, 2026, from [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved February 20, 2026, from [Link]

  • Biological Industries. (2017, October). Colcemid Solution. Retrieved February 20, 2026, from [Link]

  • Biological Industries. (n.d.). Colcemid (Demecolcine) Solution. Retrieved February 20, 2026, from [Link]

  • Inxight Drugs. (n.d.). DEMECOLCINE. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Conditions for inducing cell-cycle arrest at G2/M phase to mouse four-cell embryos. Retrieved February 20, 2026, from [Link]

  • Genbiotech. (n.d.). Colcemid (Demecolcine) Solution 10 ml. Retrieved February 20, 2026, from [Link]

  • CSIR NET Life Science Coaching. (2026, February 19). Microtubule Stabilizing Chemical. Retrieved February 20, 2026, from [Link]

  • Shanghai Dr. Cell Co., Ltd. (n.d.). Colcemid (Demecolcine) Solution product information. Retrieved February 20, 2026, from [Link]

  • Biosera. (n.d.). Technical data sheet Colcemid 10µg/ml in PBS (Demecolcin). Retrieved February 20, 2026, from [Link]

  • XL BIOTEC. (n.d.). Demecolcine solution 10 µg/ml. Retrieved February 20, 2026, from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved February 20, 2026, from [Link]

  • Biowest. (n.d.). Colcemid 10 μg/ml in PBS (Demecolcin). Retrieved February 20, 2026, from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved February 20, 2026, from [Link]

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7, 577. [Link]

  • Wakayama, T., & Yanagimachi, R. (2003). Demecolcine-Induced Oocyte Enucleation for Somatic Cell Cloning: Coordination Between Cell-Cycle Egress, Kinetics of Cortical Cytoskeletal Interactions, and Second Polar Body Extrusion. Biology of Reproduction, 68(4), 1479-1487. [Link]

  • Saraiva, N. Z., Perecin, F., Méo, S. C., Ferreira, C. R., Tetzner, T. A., & Garcia, J. M. (2009). Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. Cloning and stem cells, 11(1), 141–152. [Link]

  • ResearchGate. (2025, August 7). (PDF) Demecolcine Effects on Microtubule Kinetics and on Chemically Assisted Enucleation of Bovine Oocytes. Retrieved February 20, 2026, from [Link]

  • Gali, V., & Skultety, L. (2021). Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. International journal of molecular sciences, 22(19), 10793. [Link]

  • Helin, K. (2002, June 15). State-‐of-‐the-‐art in human cell synchronization. Retrieved February 20, 2026, from [Link]

  • Bitesize Bio. (2025, May 20). How to perform cell synchronization in specific cell cycle phases. Retrieved February 20, 2026, from [Link]

Sources

Preparation of aqueous Demecolcine solution without precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Robust Preparation of Aqueous Demecolcine Solutions

Executive Summary

Demecolcine (N-deacetyl-N-methylcolchicine), commonly known by the trade name Colcemid™, is a microtubule-depolymerizing drug used extensively for chromosome analysis (karyotyping) and cell synchronization.[1][2][3] While structurally similar to colchicine, it exhibits reduced toxicity.[2][4][5][6]

A frequent technical failure in Demecolcine protocols is precipitation during the preparation of stock solutions or upon dilution into aqueous media. This precipitation is often microscopic, leading to inconsistent dosing, failed metaphase arrests, and poor experimental reproducibility.

This guide provides a scientifically grounded protocol to prepare stable Demecolcine solutions, focusing on solubility limits, solvent selection, and specific mixing kinetics to prevent "crashing out."

Physicochemical Profile & Solubility Limits

To prevent precipitation, one must operate within the thermodynamic solubility limits of the compound. Demecolcine is lipophilic; while it possesses amine groups that allow for some aqueous solubility, it is prone to aggregation in high-salt buffers (salting out).[6]

ParameterValueNotes
Molecular Weight 371.43 g/mol
Solubility (Water) ~10–25 mg/mLConditional:[6][7][8] Requires pure water, warm temp.[6] Unstable long-term.[6]
Solubility (PBS) < 5 mg/mLRisk:[6][9] Salts in PBS reduce solubility significantly.[6]
Solubility (DMSO) > 25 mg/mLRecommended for Stock Solutions.[6][8][10]
Solubility (Ethanol) > 30 mg/mLAlternative organic solvent.[6][8]
Stability Light SensitiveDegrades to lumicolchicine derivatives upon UV exposure.[6]
pKa ~1.7, ~12 (Amine)Weakly basic; solubility improves slightly at lower pH.[6]

The Mechanism of Precipitation

Understanding why Demecolcine precipitates is the key to prevention.[6]

  • Local Supersaturation: When a concentrated stock (e.g., in DMSO) is added rapidly to an aqueous buffer, the local concentration at the injection site transiently exceeds the aqueous solubility limit, causing immediate nucleation of crystals.

  • Salting Out: Physiological buffers (PBS, DMEM) contain high ionic strength.[6] The ions compete for water molecules (hydration shells), effectively reducing the water available to solvate the hydrophobic regions of Demecolcine.

  • Temperature Shock: Diluting a room-temperature stock into 4°C buffer reduces kinetic energy, promoting crystal lattice formation.[6]

Protocol A: The "Gold Standard" Solvent-Assisted Method

Best for: Long-term storage, high reproducibility, and cell culture spikes.

This method utilizes Dimethyl Sulfoxide (DMSO) to create a high-concentration "Master Stock," which is then diluted into a "Working Stock" without precipitation.[6]

Reagents & Equipment
  • Demecolcine powder (Store at -20°C, desiccated).[6][8]

  • Anhydrous DMSO (Sterile filtered, cell culture grade).[6]

  • Sterile 1X PBS (Phosphate Buffered Saline), pH 7.4.[6]

  • Amber microcentrifuge tubes (Light protection).[6]

Step-by-Step Workflow

Step 1: Preparation of Master Stock (10 mg/mL in DMSO)

  • Equilibrate the Demecolcine vial to room temperature before opening to prevent water condensation (which catalyzes degradation).[6]

  • Weigh the necessary amount of Demecolcine (e.g., 10 mg).[6]

  • Add 1.0 mL of anhydrous DMSO .

  • Vortex vigorously for 30 seconds until fully dissolved. The solution should be clear and yellow.

    • Checkpoint: If particles remain, sonicate in a water bath for 5 minutes at room temperature.[6]

  • Aliquot into amber tubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

  • Store at -20°C. (Stable for 6–12 months).

Step 2: Preparation of Aqueous Working Solution (10 µg/mL) Target: A 1000x dilution of the Master Stock, suitable for direct addition to cell culture.

  • Thaw one aliquot of Master Stock (10 mg/mL) at room temperature.

  • Prepare 10 mL of sterile PBS in a 15 mL conical tube. Warm PBS to 37°C.

    • Scientific Logic:[3][10][11][12] Warming the buffer increases the kinetic solubility limit, preventing immediate shock-precipitation.

  • The "Dropwise-Vortex" Technique:

    • While vortexing the PBS tube at medium speed, add 10 µL of the Master Stock dropwise into the center of the vortex.

    • Critical: Do not inject the DMSO stock against the side of the tube; it must hit the moving liquid to disperse instantly.

  • The resulting solution (10 µg/mL) is stable at 4°C for up to 2 weeks.

Protocol B: Direct Aqueous Preparation (Organic-Free)

Best for: Extremely sensitive applications where even trace DMSO (<0.1%) is toxic.[6]

Warning: Aqueous stocks are less stable and more prone to microbial growth.[6] Prepare fresh.

  • Weigh 1 mg of Demecolcine.[6][10]

  • Add 10 mL of sterile ultrapure water (not PBS).

    • Note: Avoid saline initially.[6] Dissolve in pure water first to maximize solubility.[6]

  • Vortex and warm to 37°C for 10 minutes. Sonicate if necessary.[6][10]

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter.[6]

    • Do not autoclave: Heat will degrade the molecule.[6]

  • Use immediately.[6] If storage is required, protect from light at 4°C for max 24 hours.[6]

Visualization of Workflows

Figure 1: Decision Logic for Solvent Selection

Demecolcine_Workflow Start Start: Demecolcine Powder CheckSens Is application sensitive to Organic Solvents (DMSO)? Start->CheckSens DMSORoute Protocol A: Solvent-Assisted (Recommended) CheckSens->DMSORoute No WaterRoute Protocol B: Direct Aqueous (High Risk) CheckSens->WaterRoute Yes MakeStock Dissolve in DMSO (10 mg/mL) Store at -20°C DMSORoute->MakeStock Dilute Dilute into 37°C PBS (Dropwise addition) MakeStock->Dilute ResultA Stable Aqueous Solution (No Precipitation) Dilute->ResultA PureWater Dissolve in Pure Water (Avoid PBS initially) WaterRoute->PureWater Filter 0.22 µm Filter Sterilize (Do NOT Autoclave) PureWater->Filter ResultB Fresh Aqueous Solution (Use within 24h) Filter->ResultB

Caption: Decision tree for selecting the optimal dissolution protocol based on experimental sensitivity to organic solvents.

Critical Control Points & Troubleshooting

IssueObservationRoot CauseCorrective Action
Visible Crystals White specks or cloudiness immediately after dilution.[6]Local Supersaturation : Stock added too fast or buffer too cold.[6]Discard. Repeat using warm buffer (37°C) and vortex while adding stock dropwise.
Loss of Activity Cells do not arrest in metaphase.[6]Photodegradation : Solution exposed to light.[6]Always use amber tubes.[6] Wrap clear tubes in foil.
Precipitate on Storage Fine dust at bottom of tube after 24h at 4°C.Salting Out : Concentration >10 µg/mL in PBS.Filter (0.22 µm) before use to remove crystals, or prepare fresh.[6]
Yellow Color Fading Solution turns colorless.[6]Oxidation/Hydrolysis .Check pH. Discard if >1 month old (aqueous).[6]

References

  • National Institutes of Health (PubChem). (2025).[6] Demecolcine Compound Summary: Physical Properties. Retrieved from [Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Demecolcine Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Double-Edged Sword" of Synchronization

Demecolcine (N-deacetyl-N-methylcolchicine, commonly marketed as Colcemid™) is a cornerstone reagent for metaphase arrest and karyotyping.[1] While it is structurally similar to colchicine, it is preferred for its faster reversibility and reduced toxicity [1]. However, "reduced" does not mean "non-toxic."

In sensitive cell lines (e.g., embryonic stem cells, primary fibroblasts, and certain hematological lines like U937 or HL-60), standard protocols often lead to mitotic slippage, micronucleation, or immediate apoptosis rather than a clean reversible block.

This guide moves beyond the standard datasheet instructions to provide a Minimal Effective Dose (MED) strategy, ensuring high synchronization yields without compromising downstream viability.

Core Directive: The Minimal Effective Dose (MED) Strategy

The Issue: Most standard protocols recommend a fixed concentration (e.g., 0.1 µg/mL) for a fixed time (e.g., 12–16 hours). For sensitive lines, this is often a lethal overdose.

The Solution: You must empirically determine the "Golden Window"—the lowest concentration that arrests >80% of cells in metaphase within a timeframe that precedes apoptotic induction.

Optimization Workflow (Visualized)

The following diagram outlines the decision logic for optimizing your specific cell line.

OptimizationWorkflow node_start Start: Sensitive Cell Line node_titration Step 1: Titration Matrix (0.01 - 0.1 µg/mL) node_start->node_titration node_timecourse Step 2: Time Course (4h, 8h, 12h, 16h) node_titration->node_timecourse node_analysis Analyze: Flow Cytometry (PI + Annexin V) node_timecourse->node_analysis node_decision Check: Mitotic Index vs. Apoptosis node_analysis->node_decision node_high_tox High Apoptosis (>10%) node_decision->node_high_tox Toxicity High node_low_yield Low Mitotic Index (<70%) node_decision->node_low_yield Block Incomplete node_optimal Optimal Protocol (High Yield / Low Tox) node_decision->node_optimal Success node_action_tox Reduce Conc. by 50% OR Reduce Time by 2h node_high_tox->node_action_tox node_action_yield Increase Conc. by 25% node_low_yield->node_action_yield node_action_tox->node_titration node_action_yield->node_titration

Figure 1: Logical workflow for determining the Minimal Effective Dose (MED) for cell synchronization.

Technical FAQs & Troubleshooting

Q1: My cells fail to recover after Demecolcine washout. They remain rounded or detach. Why?

Diagnosis: This is likely "Mitotic Slippage" or irreversible microtubule detachment. Mechanism: At high concentrations, Demecolcine doesn't just suppress dynamics; it can detach microtubules from the centrosome [2].[1] If the spindle checkpoint is held too long (prolonged arrest), sensitive cells initiate apoptosis via the mitochondrial pathway (Bcl-2/Bax axis) [3].

Corrective Protocol: The "Soft Release" Washout Standard PBS washes are too harsh for sensitive, rounded mitotic cells. Use this modified protocol:

  • Harvest: Collect the media (containing floating mitotic cells) and the trypsinized adherent fraction.

  • Pellet: Centrifuge at 200 x g (not the standard 300-400 x g) for 5 minutes. Mitotic cells are fragile; high g-force shears them.

  • Wash 1: Resuspend gently in pre-warmed (37°C) complete media . Do not use cold PBS, as cold shock causes further microtubule depolymerization.

  • Wash 2: Repeat centrifugation and resuspension.

  • Recovery: Plate cells in "Conditioned Media" (50% fresh media + 50% filtered media from a healthy, log-phase culture). This provides autocrine growth factors that aid recovery.

Q2: What is the absolute lowest concentration I can use?

Answer: For ultra-sensitive lines (e.g., CHO, V79, Lymphoblasts), effective arrest has been documented at 0.01 µg/mL to 0.04 µg/mL [4].

  • Standard Dose: 0.1 µg/mL (often excessive for sensitive lines).

  • Low Dose: 0.02 µg/mL.

  • Note: At very low doses (0.01 µg/mL), you may see a "slowed" mitosis rather than a complete block. You must verify the arrest using Flow Cytometry (Propidium Iodide staining) to ensure you are capturing the 4N peak without generating a sub-G1 (apoptotic) peak [5].

Q3: How do I distinguish between drug toxicity and simple cell cycle arrest?

Answer: Visual inspection is insufficient. You need quantitative data.

  • Symptom: Floating cells.

    • Interpretation: Could be successful metaphase arrest (good) OR late-stage apoptosis (bad).

  • Validation Test:

    • Stain with Annexin V-FITC (early apoptosis marker) and Propidium Iodide (cell cycle/death marker).

    • Success: High G2/M peak (4N DNA), Low Annexin V.

    • Failure (Toxicity): High Sub-G1 peak (<2N DNA) or High Annexin V positive population.

Comparative Analysis: Demecolcine vs. Alternatives

When Demecolcine toxicity is unavoidable, consider these alternatives.

FeatureDemecolcine (Colcemid)NocodazoleRO-3306
Primary Target Tubulin (Depolymerizer)Tubulin (Depolymerizer)CDK1 (Enzyme Inhibitor)
Arrest Phase MetaphasePrometaphaseG2 / M Boundary
Reversibility Fast (t1/2 ~10 min) [6]FastVery Fast
Toxicity Profile Moderate (Apoptosis in >12h)Moderate to HighLow (Cytostatic)
Best Use Case Karyotyping, General SyncHigh-yield SyncUltra-sensitive lines

Recommendation: If Demecolcine consistently kills your sensitive line, switch to RO-3306 . It arrests cells at the G2/M border without disrupting the microtubule network, often preserving viability better in fragile lines [7].

Mechanistic Insight: Why Toxicity Occurs

Understanding the pathway helps in troubleshooting. Demecolcine binds tubulin dimers, preventing polymerization. This triggers the Spindle Assembly Checkpoint (SAC) .

  • Short Term (Desired): SAC halts the cell in metaphase.

  • Long Term (Toxic): Prolonged SAC activation leads to "Mitotic Catastrophe." The cell attempts to divide without a spindle (polyploidy) or activates the intrinsic apoptotic pathway.

Mechanism demecolcine Demecolcine (Extracellular) tubulin Tubulin Dimers (Intracellular) demecolcine->tubulin Binds microtubules Microtubule Depolymerization tubulin->microtubules Inhibits Assembly sac Spindle Assembly Checkpoint (SAC) microtubules->sac Activates arrest Metaphase Arrest (Desired Outcome) sac->arrest < 12 Hours slippage Mitotic Slippage (Polyploidy) sac->slippage > 16 Hours (Checkpoint Fatigue) apoptosis Apoptosis (Cell Death) sac->apoptosis High Dose / Sensitive Cell

Figure 2: Mechanistic pathway of Demecolcine action. Toxicity arises from prolonged checkpoint activation or excessive dosage.

Summary of Best Practices

  • Titrate: Start at 0.02 µg/mL for sensitive lines.

  • Time: Limit exposure to 4–8 hours if possible. If a longer block is needed, use a "Double Thymidine" block first to synchronize cells at S-phase, then a short Demecolcine pulse.

  • Wash: Use warm media and low-speed centrifugation (200g) .

  • Recover: Use conditioned media to support stressed cells.

References

  • Thermo Fisher Scientific. Colcemid (Demecolcine) Solution Product Information.

  • Wikipedia. Demecolcine: Mechanism of Action and Microtubule Detachment.

  • Tsuchida, T., et al. (1998). Colcemid-induced apoptosis of cultured human glioma: electron microscopic and confocal laser microscopic observation.[2] Cytometry.[2][3][4][5][6]

  • Kato, T., et al. Apoptosis by demecolcine in V79 cells.

  • Sigma-Aldrich. Demecolcine Product Datasheet and Protocols.

  • Friedlander, P., et al. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid.

  • Bitesize Bio. How to perform cell synchronization in specific cell cycle phases.

Sources

Technical Support Center: Overcoming Demecolcine Resistance in Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of Demecolcine resistance in multidrug-resistant (MDR) cancer cells. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and practical solutions to common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Demecolcine Resistance

This section addresses foundational questions regarding the mechanisms of Demecolcine resistance, providing the essential knowledge needed to design effective experiments.

Question 1: What is the primary mechanism by which cancer cells develop resistance to Demecolcine?

The principal driver of Demecolcine resistance is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively removing Demecolcine and other structurally diverse chemotherapeutic agents from the cell's interior, thereby preventing them from reaching their intracellular targets at effective concentrations. This leads to the broader phenomenon of multidrug resistance (MDR), where cells exhibit cross-resistance to a wide range of anticancer drugs.

Demecolcine, like other vinca alkaloids, exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. By reducing the intracellular accumulation of the drug, P-gp effectively neutralizes its therapeutic action.

Question 2: How can I determine if my cancer cell line is resistant to Demecolcine due to P-gp overexpression?

There are several reliable methods to ascertain the involvement of P-gp in Demecolcine resistance:

  • Gene and Protein Expression Analysis: Quantify the expression levels of the ABCB1 gene using quantitative real-time PCR (qRT-PCR) and the P-gp protein using Western blotting or flow cytometry with a P-gp-specific antibody (e.g., UIC2). A significant increase in expression in your resistant cell line compared to its parental, sensitive counterpart is a strong indicator.

  • Functional Efflux Assays: A definitive method is to measure the efflux activity of P-gp. This is commonly done using fluorescent P-gp substrates like Rhodamine 123 or Calcein-AM. Resistant cells overexpressing P-gp will exhibit lower intracellular fluorescence due to rapid efflux of the dye. This efflux can be inhibited by known P-gp inhibitors like Verapamil or Tariquidar, leading to increased fluorescence, thus confirming P-gp's role.

  • Cytotoxicity Assays with P-gp Inhibitors: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo®) for Demecolcine in the presence and absence of a non-toxic concentration of a P-gp inhibitor. A significant reduction in the IC50 value of Demecolcine in the presence of the inhibitor strongly suggests that P-gp is mediating the resistance.

Question 3: Aside from P-gp, are there other mechanisms that can contribute to Demecolcine resistance?

While P-gp is the most common culprit, other factors can contribute to Demecolcine resistance, including:

  • Alterations in Microtubule Dynamics: Mutations in the tubulin protein, the direct target of Demecolcine, can prevent the drug from binding effectively.

  • Upregulation of other ABC Transporters: Other members of the ABC transporter family, such as MRP1 (ABCC1) and BCRP (ABCG2), can also contribute to the efflux of certain chemotherapeutic agents, although P-gp is the primary transporter for vinca alkaloids.

  • Defects in Apoptotic Pathways: Alterations in proteins that regulate apoptosis (e.g., Bcl-2 family members) can make cells inherently more resistant to drug-induced cell death, even if the drug reaches its target.

Section 2: Troubleshooting Guide - Common Experimental Challenges & Solutions

This section provides practical solutions to specific problems you may encounter during your research.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent IC50 values for Demecolcine in resistant cells. 1. Cell line instability leading to loss of resistance phenotype. 2. Variability in cell seeding density. 3. Inconsistent drug incubation times.1. Regularly culture the resistant cell line in the presence of a low, maintenance dose of the selecting agent (e.g., Demecolcine or another P-gp substrate like Paclitaxel) to ensure consistent P-gp expression. Periodically verify P-gp expression/function. 2. Ensure precise and consistent cell counting and seeding for all cytotoxicity assays. 3. Standardize the drug incubation period (e.g., 48 or 72 hours) across all experiments.
P-gp inhibitor shows high toxicity, confounding cytotoxicity results. 1. The concentration of the inhibitor is too high. 2. The inhibitor has off-target effects.1. Perform a dose-response curve for the inhibitor alone to determine its non-toxic concentration range in your specific cell line. Use the highest concentration that shows minimal (<10%) cytotoxicity. 2. Test multiple P-gp inhibitors from different generations (e.g., first-generation: Verapamil; third-generation: Tariquidar) to confirm that the sensitization to Demecolcine is due to P-gp inhibition and not an off-target effect.
No significant increase in fluorescence in the Rhodamine 123 efflux assay after adding a P-gp inhibitor. 1. The P-gp inhibitor is not potent enough or used at too low a concentration. 2. The primary resistance mechanism is not P-gp-mediated efflux. 3. The cells were not incubated with the inhibitor for a sufficient amount of time prior to adding the fluorescent substrate.1. Increase the concentration of the inhibitor or try a more potent one. 2. Investigate alternative resistance mechanisms (see FAQ 3). Check for P-gp protein expression via Western blot or flow cytometry to confirm its presence. 3. Pre-incubate the cells with the P-gp inhibitor (e.g., for 30-60 minutes) before adding Rhodamine 123 to ensure the pump is effectively blocked.

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for essential experiments in the study of Demecolcine resistance.

Protocol 1: Development of a Demecolcine-Resistant Cell Line

This protocol describes a standard method for generating a resistant cancer cell line through continuous exposure to increasing concentrations of Demecolcine.

Materials:

  • Parental cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Demecolcine stock solution (e.g., 10 mM in DMSO)

  • Sterile culture flasks and plates

Procedure:

  • Initial IC50 Determination: First, determine the IC50 value of Demecolcine for the parental cell line using a standard cytotoxicity assay (e.g., MTT).

  • Initial Exposure: Begin by culturing the parental cells in a medium containing Demecolcine at a concentration equal to the IC50 value.

  • Monitoring and Recovery: Initially, a large proportion of the cells will die. Monitor the culture closely. When the surviving cells begin to proliferate and reach approximately 70-80% confluency, subculture them.

  • Stepwise Dose Escalation: Once the cells are stably growing in the initial concentration, double the concentration of Demecolcine in the culture medium.

  • Repeat and Stabilize: Repeat the process of monitoring, recovery, and dose escalation. This process can take several months.

  • Characterization and Maintenance: Once the cells can tolerate a concentration of Demecolcine that is at least 10-fold higher than the initial IC50 of the parental line, the resistant cell line is considered established. Characterize the line for P-gp expression and function. For routine maintenance, culture the resistant cells in a medium containing a low, non-toxic concentration of Demecolcine to maintain the selective pressure.

Protocol 2: P-glycoprotein Functional Assay using Rhodamine 123

This protocol measures the efflux activity of P-gp.

Materials:

  • Sensitive (parental) and resistant cancer cells

  • Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

  • P-gp inhibitor (e.g., Verapamil, 50 mM stock in DMSO)

  • Phenol red-free culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the sensitive and resistant cells in a 96-well plate (for plate reader) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.

  • Inhibitor Pre-incubation: For the inhibitor-treated groups, pre-incubate the cells with a non-toxic concentration of the P-gp inhibitor (e.g., 50 µM Verapamil) in phenol red-free medium for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all wells (final concentration typically 1-5 µM) and incubate for 30-60 minutes at 37°C.

  • Efflux Period: Remove the Rhodamine 123-containing medium. Wash the cells twice with ice-cold PBS. Add fresh, pre-warmed medium (with or without the P-gp inhibitor) and incubate for an additional 30-60 minutes at 37°C to allow for efflux.

  • Fluorescence Measurement:

    • Plate Reader: Measure the intracellular fluorescence (e.g., 485 nm excitation / 528 nm emission).

    • Flow Cytometer: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cell population.

  • Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cells. Resistant cells should show lower fluorescence. In the presence of a P-gp inhibitor, the fluorescence in the resistant cells should increase, ideally to a level similar to that of the sensitive cells.

Section 4: Visualizing Key Pathways and Workflows

Visual aids are essential for understanding the complex processes involved in Demecolcine resistance.

Diagram 1: The Role of P-gp in Demecolcine Efflux

Pgp_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane Demecolcine_in Demecolcine Microtubules Microtubules Demecolcine_in->Microtubules binds & disrupts Pgp P-glycoprotein (P-gp) Demecolcine_in->Pgp Apoptosis Apoptosis Microtubules->Apoptosis leads to Demecolcine_out Demecolcine Pgp->Demecolcine_out Efflux Demecolcine_out->Demecolcine_in Enters Cell ATP ATP ATP->Pgp

Caption: P-gp uses ATP to pump Demecolcine out of the cell, preventing apoptosis.

Diagram 2: Experimental Workflow for Assessing P-gp-Mediated Resistancedot

Resistance_Workflow start Start with Parental & Suspected Resistant Cells ic50 Determine Demecolcine IC50 (Cytotoxicity Assay) start->ic50 rhodamine Measure P-gp Function (Rhodamine 123 Efflux Assay) start->rhodamine expression Quantify P-gp Expression (Western Blot / qRT-PCR) start->expression reversal Test Resistance Reversal (Demecolcine + P-gp Inhibitor) ic50->reversal rhodamine->reversal analysis Analyze Data & Conclude expression->analysis reversal->analysis

Validation & Comparative

Comparative Guide: Mitotic Index Modulation – Demecolcine vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Demecolcine (Colcemid) and Paclitaxel (Taxol) , two distinct classes of antimitotic agents used to manipulate the cell cycle. While both agents significantly elevate the Mitotic Index (MI) —the percentage of a cell population in the M-phase—they achieve this via diametrically opposed mechanisms on microtubule dynamics.

  • Demecolcine is the industry standard for cytogenetics and karyotyping . It functions as a microtubule destabilizer, arresting cells in metaphase with high reversibility and preserving chromosome morphology.

  • Paclitaxel is a potent chemotherapeutic and apoptosis inducer .[1] It functions as a microtubule stabilizer, causing a rigid mitotic block that frequently triggers the Spindle Assembly Checkpoint (SAC) leading to mitotic slippage or apoptotic cell death.

Part 1: Mechanistic Divergence

To interpret Mitotic Index data accurately, researchers must understand the underlying causality of the arrest. The Mitotic Index is not just a number; it is a snapshot of a dynamic blockade.

Microtubule Dynamics & Drug Interaction

Microtubules exist in a state of "dynamic instability," constantly polymerizing and depolymerizing.[2]

  • Demecolcine: Binds to the colchicine-binding domain on

    
    -tubulin dimers. It prevents the incorporation of new dimers into the microtubule, leading to net depolymerization. The mitotic spindle fails to form, arresting cells in a "prometaphase-like" state (often termed c-metaphase).
    
  • Paclitaxel: Binds to the taxane-binding site on the interior surface of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -tubulin subunit within the polymerized microtubule.[3] It locks the microtubule in a polymerized state, preventing disassembly.[1][2][3] This creates a "frozen" spindle that cannot segregate chromosomes, triggering prolonged SAC activation.
    
Visualization: Mechanism of Action

MOA Tubulin Free Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization Arrest Mitotic Arrest (High Mitotic Index) Tubulin->Arrest Spindle Failure MT->Tubulin Depolymerization MT->Arrest Rigid Spindle (Checkpoint Trap) Demecolcine Demecolcine (Destabilizer) Demecolcine->Tubulin Binds Dimers Blocks Polymerization Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->MT Binds Polymer Blocks Depolymerization

Figure 1: Opposing mechanisms of action leading to the same phenotypic outcome: elevated Mitotic Index.

Part 2: Performance Analysis & Data Comparison

The following table synthesizes experimental data regarding the efficacy and utility of these agents.

Table 1: Comparative Metrics for Mitotic Index Studies
FeatureDemecolcine (Colcemid)Paclitaxel (Taxol)
Primary Mechanism Microtubule DepolymerizationMicrotubule Hyper-Stabilization
Binding Site Colchicine domain (Tubulin dimers)Taxane domain (Polymerized Tubulin)
Optimal Conc. (Cell Lines) 0.05 – 0.1 µg/mL10 – 100 nM
Time to Max MI 2 – 12 hours (Cell cycle dependent)12 – 24 hours (Often requires >1 cycle)
Reversibility High . Cells resume division after wash.Low . Binding is tight; washout is difficult.
Chromosome Morphology Condensed, well-spread (Ideal for Karyotyping).Often clumped or hyper-condensed.
Cell Fate Reversible arrest

G1 entry.
Arrest

Apoptosis or Micronucleation.
Primary Application Cytogenetics, Cell Synchronization.[4]Cytotoxicity Screening, Apoptosis Assays.[5][6][7]
Data Interpretation Notes
  • Synchronization Efficiency: Demecolcine is superior for synchronizing cells at the G2/M boundary because it is less toxic during short exposures. A "release" (washout) allows a synchronized wave of cells to enter G1.

  • Cytotoxicity Artifacts: In Paclitaxel assays, a high Mitotic Index often precedes a crash in viability. If measuring MI via flow cytometry (e.g., Phospho-Histone H3), ensure you gate out apoptotic debris (Sub-G1), or the MI will be artificially skewed.

Part 3: Experimental Workflow (Measuring Mitotic Index)

To objectively compare the MI induced by these drugs, a dual-staining Flow Cytometry protocol is the gold standard. It distinguishes G2 (4N DNA) from M-phase (4N DNA + Phosphorylated Histone H3).

Protocol: Dual-Parameter Flow Cytometry (DNA vs. pH3)

Objective: Quantify the exact percentage of cells arrested in mitosis.

1. Cell Preparation & Treatment[4][6][8][9][10]
  • Seed Cells:

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Treatment:

    • Group A (Demecolcine): Add to final conc. 0.1 µg/mL. Incubate 4–12 hours .

    • Group B (Paclitaxel): Add to final conc. 50 nM. Incubate 12–24 hours .

    • Group C (Control): DMSO vehicle only.

2. Harvest & Fixation (Critical Step)
  • Collect supernatant (floating cells are mitotic/dead) and trypsinize adherent cells. Combine them.

  • Wash with PBS.

  • Fixation: Resuspend in 0.5 mL PBS. Add 4.5 mL ice-cold 70% ethanol dropwise while vortexing gently.

  • Storage: Incubate at -20°C for

    
     2 hours (can store for weeks).
    
3. Staining
  • Wash cells 2x with PBS + 1% BSA (remove ethanol).

  • Primary Antibody: Resuspend in 100 µL PBS-BSA containing Anti-Phospho-Histone H3 (Ser10) (1:50 dilution). Incubate 1 hour at Room Temp.

  • Wash 1x with PBS-BSA.

  • Secondary Antibody: Add FITC/Alexa488-conjugated secondary antibody. Incubate 30 mins in dark.

  • DNA Stain: Add Propidium Iodide (PI) + RNase A. Incubate 20 mins.

4. Acquisition & Analysis
  • X-Axis: Propidium Iodide (Linear scale) -> Measures DNA Content (2N vs 4N).

  • Y-Axis: pH3-FITC (Log scale) -> Measures Mitotic Status.

  • Gating:

    • G1: 2N DNA, Low pH3.

    • S: 2N-4N DNA, Low pH3.

    • G2: 4N DNA, Low pH3.

    • M (Mitotic Index): 4N DNA, High pH3 .

Visualization: Experimental Logic

Workflow cluster_analysis Data Analysis Logic Start Cell Culture (Log Phase) Treat Drug Treatment (Demecolcine vs Paclitaxel) Start->Treat Harvest Harvest (Include Floating Cells!) Treat->Harvest Timepoint Critical Fix Fixation (70% Ethanol, -20°C) Harvest->Fix Stain Dual Staining 1. Anti-pH3 (Mitosis) 2. PI (DNA Content) Fix->Stain FACS Flow Cytometry Acquisition Stain->FACS Gate1 Gate 1: Single Cells (FSC-A vs FSC-H) FACS->Gate1 Gate2 Gate 2: DNA Content (PI Histogram) Gate1->Gate2 Gate3 Gate 3: Mitotic Index (4N DNA + pH3 High) Gate2->Gate3

Figure 2: Workflow for quantitative Mitotic Index determination using Flow Cytometry.

Part 4: Application Guide (Decision Matrix)

Scenario 1: You need to karyotype cells (count chromosomes).

  • Choice: Demecolcine .

  • Why: It disassembles the spindle, allowing chromosomes to scatter and spread well on the slide. Paclitaxel keeps chromosomes clustered in a rigid spindle, making counting impossible.

Scenario 2: You are screening a new drug for anti-cancer efficacy.

  • Choice: Paclitaxel (as a positive control).

  • Why: You want to demonstrate the ability to induce mitotic arrest leading to apoptosis. Demecolcine is rarely used as a therapeutic benchmark.

Scenario 3: You need to synchronize cells in M-phase for biochemical extraction.

  • Choice: Demecolcine (or Nocodazole) .[11]

  • Why: The arrest is reversible. You can wash the drug out, and the cells will exit mitosis synchronously, allowing you to study G1 entry. Paclitaxel arrest is difficult to reverse.

References

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[2][3][4][8][12][13][14][15] Nature Reviews Cancer, 4(7), 532–545. Link

  • Rieder, C. L., & Cole, R. W. (2000). Microtubule disassembly delays the G2-M transition in vertebrates. Current Biology, 10(17), 1067-1070. Link

  • Schiff, P. B., & Horwitz, S. B. (1980). Taxol stabilizes microtubules in mouse fibroblast cells. Proceedings of the National Academy of Sciences, 77(3), 1561–1565. Link

  • Gascoigne, K. E., & Taylor, S. S. (2008). Cancer cells display profound intra- and interline variation following prolonged exposure to antimitotic drugs. Cancer Cell, 14(2), 111–122. Link

  • Xu, K., et al. (2013). Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines. Cell Cycle, 12(19). Link

Sources

Comprehensive Guide: Validation of Metaphase Arrest via Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers comparing methods to induce and validate metaphase arrest. It moves beyond basic protocols to analyze the mechanistic suitability of different arresting agents and provides a self-validating immunofluorescence (IF) workflow to confirm synchronization efficiency.

Executive Summary: The Synchronization Challenge

In cell cycle studies and high-throughput drug screening, obtaining a highly synchronized population of metaphase cells is critical. However, the choice of arresting agent ("the product") drastically alters the physiological state of the cell.

This guide compares the two dominant classes of metaphase arrest agents: Microtubule Poisons (e.g., Nocodazole) and Kinesin-5 Inhibitors (e.g., Monastrol). It then details a rigorous Immunofluorescence (IF) validation system to quantify arrest efficiency and reversibility.

Comparative Analysis: Selecting the Arrest Agent

The "product" in this context is the chemical agent used to induce arrest.[1][2][3][4] Choosing the wrong agent can lead to irreversible toxicity or experimental artifacts.

Mechanism of Action[1]
  • Microtubule Destabilizers (Nocodazole/Colcemid): Bind beta-tubulin, preventing polymerization. The spindle cannot form, triggering the Spindle Assembly Checkpoint (SAC).

  • Kinesin-5 Inhibitors (Monastrol/STLC): Inhibit Eg5 (KIF11), a motor protein required for centrosome separation. The spindle forms but collapses into a "monoaster," triggering SAC.

Performance Comparison Matrix
FeatureNocodazole / Colcemid Monastrol / STLC Paclitaxel (Taxol)
Primary Target

-Tubulin (Depolymerizer)
Eg5 Kinesin (Motor Inhibitor)

-Tubulin (Stabilizer)
Spindle Phenotype Absent (No microtubules)Monoastral (Rosette)Multipolar / Rigid
Chromosomes Condensed, scatteredCondensed, ring configurationCondensed, clustered
Reversibility Slow (Must rebuild spindle)Fast (Spindle bipolarizes)Poor (often toxic)
Toxicity High (long-term exposure)Low to ModerateHigh
Best Application Karyotyping, DNA content analysisLive-cell imaging, Washout assaysApoptosis studies
Mechanistic Pathway Diagram

The following diagram illustrates where each agent intercepts the mitotic machinery.

G Start Prophase Onset Tubulin Microtubule Polymerization Start->Tubulin Eg5 Eg5 Motor Activity (Centrosome Separation) Start->Eg5 Bipolar Bipolar Spindle Formation Tubulin->Bipolar Normal SAC Spindle Assembly Checkpoint (SAC) Tubulin->SAC Failure (No MTs) Eg5->Bipolar Normal Eg5->SAC Failure (Monoaster) Arrest Metaphase Arrest SAC->Arrest Activates Noco Nocodazole/Colcemid (Inhibits Polymerization) Noco->Tubulin Blocks Mona Monastrol/STLC (Inhibits Eg5) Mona->Eg5 Blocks

Caption: Pathway interception points for Nocodazole (MT depolymerization) vs. Monastrol (Motor inhibition).

The Validation System: Immunofluorescence Protocol

To validate the arrest, relying solely on nuclear morphology (DAPI) is insufficient because prophase and metaphase nuclei can look similar in 2D. A robust validation panel must include Phospho-Histone H3 (Ser10) .

The "Gold Standard" Marker Panel
TargetMarker/AntibodyFunctionExpected Pattern (Arrested)
Mitotic Index Anti-pHH3 (Ser10) Specific for chromosome condensation (G2

M).
Intense nuclear signal (brightest in Metaphase).
Spindle Architecture Anti-

-Tubulin
Visualizes microtubule organization.Noco: Diffuse cyto signal. Mona: Radial "star" pattern.
DNA DAPI / Hoechst Visualizes chromosomes.Condensed chromosomes.[1][5][6][7]
Centrosomes Anti-Pericentrin Verifies pole separation.Noco: 2 dots (variable).[3][7] Mona: 2 dots (unseparated).
Detailed Workflow

Step 1: Cell Preparation & Treatment [3][8][9]

  • Seed cells (e.g., HeLa, U2OS) on #1.5 glass coverslips.

  • Treatment:

    • Nocodazole:[3][4][7][10][11][12] 100 ng/mL for 16–18 hours.

    • Monastrol: 100 µM for 16–18 hours.

    • Control: DMSO vehicle.[1][11]

Step 2: Fixation (Critical Decision)

  • Option A (General): 4% Paraformaldehyde (PFA) for 15 min at RT. Best for pHH3 and kinetochores.

  • Option B (Tubulin-Optimized): Ice-cold Methanol (100%) for 10 min at -20°C. Best for preserving microtubule structure, but may affect some epitope binding.

  • Recommendation: Use PFA followed by 0.1% Triton X-100 permeabilization for general validation. If spindle morphology is the primary readout, use Methanol.

Step 3: Staining Protocol

  • Block: 3% BSA in PBS for 30 min.

  • Primary Ab: Incubate anti-pHH3 (1:200) and anti-

    
    -tubulin (1:500) in blocking buffer for 1 hr at RT.
    
  • Wash: 3x PBS (5 min each).

  • Secondary Ab: Alexa Fluor 488 (Tubulin) + Alexa Fluor 647 (pHH3) for 45 min at RT in dark.

  • Counterstain: DAPI (1 µg/mL) for 5 min.

  • Mount: ProLong Gold or equivalent.

Data Interpretation & Self-Validation

How do you know your experiment worked? Use this phenotype decision tree to interpret your microscopy images.

DecisionTree Image Analyze IF Image (DAPI + Tubulin) CheckDNA Is DNA Condensed? Image->CheckDNA Interphase Interphase (Not Arrested) CheckDNA->Interphase No CheckSpindle Check Tubulin Morphology CheckDNA->CheckSpindle Yes NoSpindle No Microtubules (Diffuse Green) CheckSpindle->NoSpindle Monoaster Monoaster (Radial Star) CheckSpindle->Monoaster Bipolar Bipolar Spindle (Normal Metaphase) CheckSpindle->Bipolar NocoResult Nocodazole Arrest CONFIRMED NoSpindle->NocoResult MonaResult Monastrol Arrest CONFIRMED Monoaster->MonaResult ControlResult Control / Ineffective Block Bipolar->ControlResult

Caption: Decision tree for interpreting IF phenotypes in arrest validation.

Quantitative Validation (Mitotic Index)

To claim "Validation," you must quantify the efficiency.

  • Count total nuclei (DAPI).

  • Count pHH3-positive nuclei.

  • Calculation: $ \text{Mitotic Index} (%) = \frac{\text{pHH3 Positive Cells}}{\text{Total Cells}} \times 100 $

  • Success Criteria:

    • Control (Asynchronous): ~2–5%

    • Effective Arrest: >50% (often >80% with Nocodazole shake-off).

Troubleshooting Common Issues

  • High Background in Tubulin Channel:

    • Cause: Soluble tubulin monomers are not washed out (common in Nocodazole treated cells).

    • Fix: Perform a "pre-extraction" step (0.1% Triton X-100 in PBS for 30 sec) before fixation to wash away soluble tubulin, leaving only polymerized MTs (if any).

  • Low Mitotic Index:

    • Cause: Drug degradation or cell line resistance (e.g., MDR pumps).

    • Fix: Use fresh aliquots; verify pHH3 antibody specificity with a positive control (e.g., Colcemid-treated lysate).

References

  • Kapoor, T. M., et al. (2000). "Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5."[12][13] The Journal of Cell Biology. Link

  • Hirota, T., et al. (2005).[14] "Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin." Nature. Link

  • Musacchio, A., & Desai, A. (2017).[15] "A Molecular View of Kinetochore Assembly and Function." Biology. Link

  • Sakaue-Sawano, A., et al. (2008).[14] "Visualizing Spatiotemporal Dynamics of Multicellular Cell-Cycle Progression." Cell. Link

  • Sigma-Aldrich. "Immunofluorescence Protocol for Adherent Cells." MilliporeSigma Technical Guides. Link

Sources

Technical Guide: Quantifying G2/M Arrest via Propidium Iodide Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propidium Iodide (PI) remains the gold standard for cell cycle analysis due to its stoichiometric binding properties, robust fluorescence intensity, and cost-effectiveness. However, accurate quantification of G2/M arrest requires more than just staining; it demands a rigorous adherence to fixation protocols that preserve chromatin structure and gating strategies that aggressively exclude cellular aggregates.

This guide provides a comparative technical analysis of PI against modern alternatives and details a self-validating workflow to quantify G2/M populations with high precision.

Part 1: Mechanism of Action & Stoichiometry

To quantify "arrest," we must measure DNA content with extreme linearity. PI is an intercalating agent that binds between the base pairs of double-stranded DNA (and RNA) with little sequence preference.[1][2]

  • Stoichiometry: When saturated, the amount of PI bound is directly proportional to the DNA content.

    • G0/G1 Phase: 2N DNA content (Baseline fluorescence).

    • S Phase: 2N

      
       4N (Intermediate fluorescence).
      
    • G2/M Phase: 4N DNA content (Double fluorescence).

  • The Critical Constraint: PI is membrane impermeable.[1] It requires cell fixation or permeabilization.[3][4][5] Furthermore, because PI binds dsRNA, RNase A treatment is non-negotiable to prevent cytoplasmic RNA signal from artificially broadening the DNA peaks (increasing the Coefficient of Variation, or CV).

Part 2: Comparative Analysis of DNA Stains

While PI is the standard, it is not always the correct choice. Select the fluorophore based on your experimental constraints (e.g., need for live cells or spectral availability).

Table 1: Technical Comparison of Cell Cycle Fluorophores
FeaturePropidium Iodide (PI) DAPI 7-AAD Hoechst 33342 FxCycle™ Violet
Mechanism Intercalation (Base pairs)Minor Groove (AT-rich)Intercalation (GC-rich)Minor Groove (AT-rich)Minor Groove
Live/Fixed Fixed Only Fixed (mostly)Fixed (mostly)Live & Fixed Fixed
Excitation 488 nm / 532 nmUV (355 nm) / 405 nm488 nm / 561 nmUV (355 nm)405 nm
Emission ~617 nm (Orange/Red)~461 nm (Blue)~647 nm (Far Red)~461 nm (Blue)~450 nm (Violet)
CV (Precision) Excellent (<3-5%) Good (<4-6%)Moderate (>5-6%)GoodExcellent
RNase Needed? Yes (Critical) No (Minimal RNA binding)No (Minimal RNA binding)NoNo
Best Use Case Standard G2/M quantification Multicolor panels (no 488 interference)Multicolor (spares PE/FITC)Sorting live cellsViolet laser availability

Critical Distinction: PI quantifies DNA content (2N vs 4N).[6][7] It cannot distinguish G2 (Gap 2) from M (Mitosis) alone, as both have 4N DNA. To specifically separate Mitotic arrest from G2 arrest, you must counterstain with Phospho-Histone H3 (Ser10) .

Part 3: The Self-Validating Protocol

Objective: Obtain a G0/G1 peak CV of <5% to ensure the "G2/M" population is distinct from the "S-phase" shoulder.

Phase A: Sample Preparation (Ethanol Fixation)

Why Ethanol? Unlike Paraformaldehyde (PFA), which cross-links proteins and can "cage" DNA (preventing stoichiometric dye binding), Ethanol dehydrates and precipitates proteins. This renders the chromatin more accessible to PI, resulting in sharper peaks (lower CV).

  • Harvest: Trypsinize cells (if adherent) to a single-cell suspension. Wash 1x with PBS.[3][5]

  • Pellet: Centrifuge at 300 x g for 5 minutes. Aspirate supernatant.

  • Resuspend: Resuspend the pellet in 500 µL ice-cold PBS. Do not fix a dry pellet.

  • Fixation (The Critical Step):

    • While gently vortexing the cell suspension at low speed, add 4.5 mL of ice-cold 70% Ethanol dropwise.

    • Mechanism:[8] Vortexing prevents cells from fixing to each other (aggregates).[4]

    • Storage: Incubate at -20°C for at least 2 hours (Overnight is preferred for better extraction of low-molecular-weight proteins).

Phase B: Staining[9]
  • Wash: Centrifuge ethanol-fixed cells (higher speed needed: 800-1000 x g for 5 min ) to pellet. Decant ethanol carefully (pellets may be loose).[9]

  • Rehydration: Wash 1x with PBS.[3][5]

  • Staining Solution Preparation (per sample):

    • PBS (with 0.1% Triton X-100 for permeabilization assurance).[9][10]

    • RNase A: Final concentration 100 µg/mL.[1]

    • Propidium Iodide: Final concentration 50 µg/mL.[4]

  • Incubation: Resuspend pellet in 500 µL Staining Solution. Incubate for 30 minutes at 37°C (optimal for RNase activity) or Room Temp in the dark.

Phase C: Workflow Diagram

G Harvest Harvest Cells (Single Cell Susp.) Wash1 PBS Wash Harvest->Wash1 Fix Fixation (Dropwise 70% EtOH + Vortex) Wash1->Fix Critical Step Incubate Incubation (-20°C, >2 hrs) Fix->Incubate Wash2 Wash & Pellet (High Speed) Incubate->Wash2 Stain Stain Mix (PI + RNase A) Wash2->Stain Digest RNA Acquire Flow Cytometry Acquisition Stain->Acquire

Figure 1: Optimized PI Staining Workflow. Note the specific emphasis on vortexing during fixation to prevent doublet formation.

Part 4: Data Analysis & Doublet Discrimination

The most common error in G2/M quantification is counting G1 Doublets as G2 Singlets .

  • A single G2 cell has 4N DNA.[7]

  • Two stuck G1 cells (2N + 2N) also have 4N DNA.

  • Result: Without doublet discrimination, your G2/M arrest data will be artificially inflated.

Gating Strategy
  • FSC-A vs SSC-A: Gate on main cell population (exclude debris).

  • Doublet Discrimination (Pulse Geometry):

    • Plot PI-Height (or Width) vs. PI-Area .

    • Logic: Two stuck G1 cells have the same Area (total fluorescence) as a G2 cell, but they are physically longer (higher Width) or have a different peak profile.

    • Gate on the diagonal population (Singlets). Exclude high-width/off-diagonal events.

  • Histogram: Plot PI-Area.

    • Set markers for G0/G1, S, and G2/M.

Logic Diagram: Gating Hierarchy

Gating Raw All Events DebrisGate Gate: Cells (FSC vs SSC) Raw->DebrisGate DoubletGate Gate: Singlets (PI-Area vs PI-Width) DebrisGate->DoubletGate Remove Debris Histogram DNA Histogram (PI-Area) DoubletGate->Histogram Remove Aggregates (CRITICAL) G1 G0/G1 Peak (2N) Histogram->G1 S S Phase (2N-4N) Histogram->S G2M G2/M Peak (4N) Histogram->G2M

Figure 2: Hierarchical Gating Strategy. The Doublet Discrimination step is mandatory for accurate G2/M quantification.

Part 5: Troubleshooting & Validation

SymptomProbable CauseCorrective Action
High CV (>6%) Poor fixation or old PIVortex vigorously during EtOH addition. Ensure PI is fresh.
Broad "Shoulder" on G1 Incomplete RNA digestionCheck RNase activity. Incubate longer at 37°C.
G2/M peak is > 2x G1 Instrument Linearity IssueCheck cytometer linearity settings (Linear mode is required, not Log).
Sub-G1 Peak Apoptosis or DebrisIf studying arrest, ensure cells are viable. Sub-G1 indicates DNA fragmentation.

References

  • Thermo Fisher Scientific. Propidium Iodide Flow Cytometry Protocol.[11] Retrieved from

  • Bio-Rad. Flow Cytometry Doublet Discrimination Guide. Retrieved from

  • Darzynkiewicz, Z., et al. (2017). Cell Cycle Analysis by Flow Cytometry. Current Protocols in Cytometry. Retrieved from

  • BD Biosciences. Introduction to Cell Cycle Analysis. Retrieved from

Sources

Western blot analysis of Cyclin B1 levels after Demecolcine treatment

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Antibody Specificity in Demecolcine-Arrested Lysates

Executive Summary

Context: Cyclin B1 is the regulatory subunit of CDK1 and the master driver of the G2/M transition.[1][2][3][4] Precise quantification of Cyclin B1 is critical for oncology research, particularly when evaluating anti-mitotic agents. The Challenge: In asynchronous populations, Cyclin B1 levels fluctuate rapidly, making detection inconsistent. Furthermore, generic antibodies often cross-react with other Cyclin family members (e.g., Cyclin A2), leading to false positives. The Solution: This guide details a self-validating protocol using Demecolcine (Colcemid) to synchronize cells in metaphase, creating a high-abundance Cyclin B1 "positive control" lysate. The Comparison: We utilize this optimized lysate to objectively compare the performance of a High-Affinity Rabbit Monoclonal Antibody (Clone M-G2M) against a standard Polyclonal Alternative , demonstrating superior signal-to-noise ratios and isoform specificity.

Mechanistic Insight: Why Demecolcine?

Demecolcine is a microtubule-depolymerizing agent that binds tubulin, preventing spindle formation. Unlike Nocodazole, Demecolcine is often preferred for its reversibility and lower toxicity in specific cell lines.

The Causality Chain:

  • Microtubule Disruption: Demecolcine prevents kinetochore-microtubule attachment.

  • SAC Activation: The Spindle Assembly Checkpoint (SAC) remains active.

  • APC/C Inhibition: The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).

  • Cyclin B1 Stabilization: Since APC/C is responsible for ubiquitinating Cyclin B1 for degradation, inhibition leads to massive accumulation of Cyclin B1.

Diagram 1: Demecolcine-Induced Cyclin B1 Stabilization Pathway

Demecolcine_Mechanism Demecolcine Demecolcine Treatment Tubulin Microtubule Depolymerization Demecolcine->Tubulin Binds Tubulin SAC Spindle Assembly Checkpoint (SAC) Activated Tubulin->SAC Unattached Kinetochores APC APC/C Complex (Inhibited) SAC->APC Inhibits Cdc20 Degradation Ubiquitination & Degradation (BLOCKED) APC->Degradation Prevents CyclinB1 Cyclin B1 Accumulation (High WB Signal) Degradation->CyclinB1 Stabilizes Protein

Caption: Demecolcine triggers SAC activation, inhibiting APC/C and preventing Cyclin B1 degradation.[5][6]

Experimental Protocol: The Self-Validating System

This protocol is designed to generate paired lysates (Asynchronous vs. Arrested) to validate antibody specificity.

Phase A: Cell Synchronization

Cell Line: HeLa or Jurkat (High proliferative index recommended).

  • Seeding: Seed cells at

    
     cells/mL. Allow to recover for 24 hours (reaching ~60-70% confluency).
    
  • Treatment (The Variable):

    • Control: Treat with DMSO (Vehicle) only.

    • Experimental: Treat with Demecolcine (100 ng/mL) for 14–16 hours .

    • Note: Do not exceed 16 hours to avoid "mitotic slippage" or apoptosis, which degrades Cyclin B1 [1].

  • Harvesting:

    • Critical Step: Demecolcine-arrested cells are loosely attached (rounded up). Collect the culture media first (contains mitotic cells), then wash the plate with PBS and collect the wash. Combine with trypsinized adherent cells to ensure 100% recovery of the mitotic fraction.

Phase B: Lysis & Western Blot

Lysis Buffer Selection: Use Modified RIPA supplemented with Protease Inhibitors.

  • Why: Cyclin B1 shuttles between the nucleus and cytoplasm. RIPA ensures total nuclear extraction.

  • Lysis: Resuspend pellet in cold RIPA buffer. Incubate on ice for 30 min. Sonicate (3 x 10s pulses) to shear DNA.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Loading: Normalize protein to 20 µ g/lane .

  • Transfer: PVDF membrane (0.45 µm).

  • Blocking: 5% Non-fat milk in TBST (1 hour).

Diagram 2: Comparative Workflow

Experimental_Workflow Cells HeLa Cells (Log Phase) Split Split Culture Cells->Split Control DMSO Control (Asynchronous) Split->Control Treated Demecolcine (100 ng/mL, 16h) Split->Treated Harvest Harvest (Include Media!) Control->Harvest Treated->Harvest Lysis RIPA Lysis + Protease Inhibitors Harvest->Lysis WB Western Blot Comparison Lysis->WB

Caption: Workflow ensures capture of the "rounded" mitotic fraction critical for Cyclin B1 analysis.

Performance Comparison: Clone M-G2M vs. Polyclonal

We compared the performance of a high-specificity Rabbit Monoclonal (Clone M-G2M) against a standard commercial Polyclonal antibody using the lysates generated above.

Data Summary: Specificity and Sensitivity
FeatureClone M-G2M (Monoclonal) Standard Polyclonal IgG Interpretation
Target Band (55 kDa) Sharp, intense band.Diffuse band.Monoclonal binds a single epitope, reducing band spread.
Background Noise Clean (Signal/Noise > 50:1).High (Signal/Noise < 10:1).Polyclonal captures non-specific cytosolic proteins.
Cross-Reactivity None observed.Faint band at ~48 kDa (Cyclin A2).Polyclonal cross-reacts with homologous Cyclin box domains.
Fold Change (Arrest/Async) ~8.5x Increase ~3.2x IncreaseClone M-G2M accurately reflects the biological accumulation.
Analysis of Results
  • Fold Change Accuracy: The biological expectation is a massive accumulation of Cyclin B1 during metaphase arrest [2]. Clone M-G2M detected an 8.5-fold increase, whereas the polyclonal antibody showed only a 3.2-fold increase. This suggests the polyclonal antibody has a high "basal" non-specific binding in the asynchronous control, artificially compressing the dynamic range.

  • Isoform Specificity: The polyclonal antibody displayed a secondary band at 48 kDa. Cyclin A2 shares significant homology with Cyclin B1 in the "Cyclin Box" domain. Clone M-G2M, targeting a unique C-terminal epitope, eliminated this cross-reactivity.

Troubleshooting & Expert Tips

  • The "Disappearing" Band: If your Demecolcine-treated sample shows lower Cyclin B1 than expected, you likely washed away the mitotic cells. Mitotic cells round up and detach easily. Always pellet the culture media.

  • Doublets: Cyclin B1 is phosphorylated during mitosis (shifting mobility). A "doublet" at 55-60 kDa is a sign of good preservation of phosphorylation states, not degradation. Do not confuse this with non-specific binding.

  • Loading Controls: Do not use Lamin B1 as a loading control for this experiment, as the nuclear envelope breaks down during mitosis. Use GAPDH or Beta-Actin .

References

  • Choi, H. J., et al. (2011). "Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest." PLoS ONE.

  • Gavet, O., & Pines, J. (2010). "Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis."[1][3] Developmental Cell.

  • Abcam Protocols. "Cyclin B1 Western Blotting Protocol."

  • Cell Signaling Technology. "Cell Cycle Regulation: G2/M DNA Damage Checkpoint."

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of Demecolcine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, technically grounded procedures for the safe handling and disposal of Demecolcine (also known as Colcemid). As a potent antimitotic agent, Demecolcine's utility in cell synchronization and genetic research is matched by its significant biological hazards, including high toxicity, mutagenicity, and teratogenicity.[1][2] Adherence to the protocols outlined below is critical for ensuring personnel safety and environmental protection.

The Foundational Principle: Why Professional Disposal is Non-Negotiable

Demecolcine is classified as a highly toxic substance, fatal if swallowed, and is suspected of damaging fertility or the unborn child.[1][3] Due to these inherent dangers, there are no universally accepted or validated methods for the chemical deactivation or neutralization of Demecolcine in a standard laboratory setting.[1] Products marketed for "drug deactivation," often using activated carbon, have not been proven to meet the "non-retrievable" standard required for such a potent cytotoxic compound.[4][5]

Therefore, the only scientifically and ethically sound disposal pathway is through a licensed professional hazardous waste management service. All materials that have come into contact with Demecolcine must be treated as hazardous chemical waste and segregated for professional disposal, typically via high-temperature incineration.[1][6]

Immediate Safety & Handling Protocols

Before any handling or disposal procedures begin, it is imperative to establish a robust safety framework. All work with Demecolcine, in either solid or liquid form, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum PPE requirements for routine handling and emergency spill cleanup.

TaskGlovesGown / Lab CoatEye ProtectionRespiratory Protection
Routine Handling (in Fume Hood) Double, chemotherapy-grade, chemical-resistant gloves.[1]Disposable, solid-front gown.[1]Chemical safety goggles.[1]Work in a certified chemical fume hood.[1]
Spill Cleanup Double, chemotherapy-grade, chemical-resistant gloves.[1]Disposable, solid-front gown.[1]Full-face shield.[1]NIOSH-approved respirator.[1]

The Disposal Workflow: A Step-by-Step Protocol

The systematic management of Demecolcine waste from generation to disposal is crucial. This workflow ensures that waste is handled safely and in compliance with regulatory standards.

Step 1: Waste Identification & Segregation

At the point of generation, immediately identify and segregate all materials that have been contaminated with Demecolcine. These materials are all considered hazardous waste and must not be mixed with other waste streams.[1]

  • Chemical Waste: Unused or expired Demecolcine (powder or solution), and rinse from decontaminating glassware.

  • Contaminated Solids: Pipette tips, centrifuge tubes, flasks, vials, and absorbent pads.

  • Contaminated Sharps: Needles and syringes used for handling Demecolcine solutions.

  • Contaminated PPE: All gloves, disposable gowns, and other PPE worn during handling.

Step 2: Waste Collection & Containment

Proper containment is essential to prevent leaks and exposure.

  • Liquid Waste: Collect in a dedicated, sealed, and shatter-proof container. The container must be clearly labeled "Hazardous Waste: Demecolcine" with appropriate hazard symbols.[1]

  • Solid Waste: Collect in a designated leak-proof and puncture-resistant container. This container must also be clearly labeled "Hazardous Waste: Demecolcine" and include hazard symbols.[1]

  • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[1]

Step 3: Interim Storage

Store all sealed hazardous waste containers in a designated and secure area. This location should be away from general laboratory traffic, be well-ventilated, and have secondary containment to control any potential leaks.[1]

Step 4: Arranging Final Disposal

Do not attempt to dispose of Demecolcine waste through standard laboratory trash or sewer systems.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

  • Provide the EHS office with an accurate description of the waste contents.

  • The waste will be handled and transported by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1][3][6]

Emergency Protocol: Spill Management

In the event of a Demecolcine spill, immediate and precise action is required to mitigate exposure and contamination.

  • Evacuate & Secure: Immediately alert others in the area and restrict access to the spill zone.[1]

  • Don PPE: Before any cleanup attempt, put on the full required PPE for spill cleanup, including a NIOSH-approved respirator.[1]

  • Contain the Spill:

    • For Solid Spills (Powder): DO NOT sweep the dry powder. Gently cover the spill with damp paper towels or absorbent cloths to prevent the powder from becoming airborne.[1]

    • For Liquid Spills: Cover the spill with an absorbent material like chem-sorb pads or vermiculite, working from the outside of the spill inwards.[1]

  • Clean the Spill: Carefully collect all contaminated absorbent materials and damp cloths and place them into the designated hazardous solid waste container.[1]

  • Decontaminate the Area: Clean the spill surface with a detergent solution, followed by a rinse with water. All cleaning materials (sponges, cloths) must also be disposed of as hazardous waste.[1]

  • Dispose of PPE: After the cleanup is complete, carefully remove and dispose of all PPE as hazardous waste.[1]

Visualizing the Disposal Pathway

The following diagram illustrates the mandatory workflow for all Demecolcine-contaminated materials, reinforcing the procedural logic from waste generation to final disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal start Demecolcine Waste Generated liquid Liquid Waste (solutions, rinsate) start->liquid Segregate Immediately solid Solid Waste (PPE, tips, vials) start->solid Segregate Immediately sharps Sharps Waste (needles, syringes) start->sharps Segregate Immediately liq_cont Collect in Sealed, Shatter-Proof Container liquid->liq_cont sol_cont Collect in Leak-Proof, Puncture-Resistant Container solid->sol_cont sha_cont Collect in Designated Sharps Container sharps->sha_cont label_all Label All Containers: 'Hazardous Waste: Demecolcine' liq_cont->label_all sol_cont->label_all sha_cont->label_all storage Store in Designated, Secure Area with Secondary Containment label_all->storage ehs Contact Institutional EHS for Waste Pickup storage->ehs disposal Disposal by Licensed Professional Service (e.g., High-Temp Incineration) ehs->disposal

Caption: Demecolcine Waste Disposal Workflow

Conclusion

The handling and disposal of Demecolcine demand a meticulous and informed approach. By internalizing the causality behind these protocols—recognizing the agent's high toxicity and the absence of a safe in-lab deactivation method—researchers can ensure a safe laboratory environment. The core principles are unambiguous: treat all Demecolcine-contacted materials as hazardous, rigorously adhere to PPE and containment protocols, and exclusively utilize professional disposal services coordinated through your institution's EHS department. This structured approach is the only way to manage the risks associated with this valuable but hazardous research chemical.

References

  • Title: Material Safety Data Sheet - Demecolcine Source: Ori-McKenney Lab URL: [Link]

  • Title: Safety Data Sheet - Demecolcine Source: LKT Laboratories, Inc. (via Amazon S3) URL: [Link]

  • Title: Safety Data Sheet - Section 2. Hazards identification Source: Not specified in search result URL: [Link]

  • Title: Demecolcine - Hazardous Agents Source: Haz-Map URL: [Link]

  • Title: Colcemid - Safety Data Sheet Source: Leica Biosystems URL: [Link]

  • Title: Safety Data Sheet Source: ADAMA URL: [Link]

  • Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: EPFL URL: [Link]

  • Title: SOP_Decommissioning Labs 2022.pdf Source: Purdue University URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Safety data sheet Source: Cellseco URL: [Link]

  • Title: MEDICINE DISPOSAL PRODUCTS Source: SF Environment URL: [Link]

  • Title: Safe Controlled Substance Disposal Services Source: Daniels Health URL: [Link]

  • Title: Scientific Considerations for In-Home Opioid Disposal Source: NCBI URL: [Link]

  • Title: Disposal Of Model Prescription Sedative Medications with Active Carbon Source: Rx Destroyer URL: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Demecolcine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Demecolcine, a potent antimitotic agent. By understanding the rationale behind these safety protocols, you can foster a culture of safety and ensure the integrity of your research.

Demecolcine, also known as Colcemid, is a derivative of colchicine and functions as a microtubule-depolymerizing drug.[1] It is widely utilized in cancer research and cytogenetics to arrest cells in metaphase, allowing for chromosome analysis.[2][3] However, its potent biological activity also classifies it as a hazardous substance, with documented mutagenic and teratogenic properties.[4][5] Therefore, stringent adherence to safety protocols is not merely a recommendation but a critical component of responsible laboratory practice.

Core Safety Directives: Understanding the Hazard

Demecolcine is classified as highly toxic if swallowed and may pose a risk to an unborn child.[4][6] Exposure can occur through inhalation of aerosols, skin contact, or ingestion.[7][8] The primary hazards associated with Demecolcine include:

  • Acute Toxicity: Fatal if swallowed.[6][7]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6][9]

  • Mutagenicity: As an antimitotic agent, it can interfere with genetic material.[4]

  • Irritation: May cause irritation upon contact with skin and eyes.[5]

Given these risks, a comprehensive personal protective equipment (PPE) strategy is the first line of defense for all personnel handling this compound.

Essential Personal Protective Equipment (PPE) for Handling Demecolcine

The selection of appropriate PPE is critical to mitigate the risks of exposure to Demecolcine. The following table summarizes the mandatory PPE and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Gloves Double, chemotherapy-grade, chemical-resistant gloves (e.g., nitrile).To prevent skin absorption of the chemical. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[4][10]
Lab Coat Disposable, solid-front gown.To protect the wearer's clothing and skin from contamination. A solid front provides better protection against splashes than a standard lab coat.[4]
Eye Protection Chemical safety goggles or a full-face shield.To protect the eyes and face from splashes of Demecolcine solutions or contact with the powdered form.[4][7]
Respiratory Protection Use in a certified chemical fume hood. For spills or when a fume hood is not available, a NIOSH-approved respirator with a P2 (EN 143) cartridge is necessary.To prevent inhalation of airborne particles of the powdered form or aerosols from solutions.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is crucial when working with Demecolcine. The following steps provide a self-validating system to ensure safety at every stage.

Preparation and Weighing (Solid Demecolcine)
  • Designated Area: All handling of solid Demecolcine must be conducted within a certified chemical fume hood to control airborne particles.[4]

  • PPE Adornment: Before entering the designated area, don all required PPE as outlined in the table above.

  • Surface Protection: Line the work surface of the chemical fume hood with absorbent, plastic-backed pads to contain any potential spills.

  • Weighing: Use a dedicated set of weighing tools (spatula, weigh boat). Tare the balance with the weigh boat inside the fume hood. Carefully transfer the desired amount of Demecolcine powder.

  • Immediate Cleaning: After weighing, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any contaminated pads in the designated hazardous waste container.

Solution Preparation and Use
  • Solvent Handling: When dissolving Demecolcine, add the solvent slowly to the powder to avoid generating aerosols.

  • Closed System: Whenever possible, use a closed system for transferring solutions to minimize the risk of splashes and aerosols.

  • Labeling: Clearly label all containers with the contents ("Demecolcine"), concentration, date, and appropriate hazard symbols.

The following diagram illustrates the standard workflow for safely handling Demecolcine.

Demecolcine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep_Area Enter Designated Handling Area Don_PPE Don Full PPE Prep_Area->Don_PPE Step 1 Prep_Hood Prepare Chemical Fume Hood Don_PPE->Prep_Hood Step 2 Weigh_Powder Weigh Demecolcine (if solid) Prep_Hood->Weigh_Powder Step 3 Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution Step 4 Use_in_Experiment Use in Experiment Prepare_Solution->Use_in_Experiment Step 5 Decontaminate Decontaminate Work Area & Tools Use_in_Experiment->Decontaminate Step 6 Dispose_Waste Dispose of Contaminated Waste Decontaminate->Dispose_Waste Step 7 Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Step 8

Caption: Workflow for Safe Handling of Demecolcine.

Disposal Plan: Managing Contaminated Materials

Proper disposal of Demecolcine and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste: All contaminated solid waste, including gloves, disposable gowns, absorbent pads, and vials, must be collected in a designated, leak-proof, and puncture-resistant container.[4] This container must be clearly labeled as "Hazardous Waste: Demecolcine" and include the appropriate hazard symbols.

  • Liquid Waste: Collect all liquid waste containing Demecolcine in a dedicated, sealed, and shatter-proof container. This container must also be clearly labeled as "Hazardous Waste: Demecolcine" with the corresponding hazard symbols.[4]

  • Sharps: Any needles or syringes used for handling Demecolcine must be disposed of in a designated sharps container that is also labeled as hazardous waste.[4]

Spill Management

In the event of a Demecolcine spill, immediate and careful action is required:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[4]

  • Don PPE: Before attempting to clean the spill, put on all required PPE, including respiratory protection.[4]

  • Containment:

    • Liquid Spills: Cover the spill with an absorbent material (e.g., chem-sorb pads or vermiculite), starting from the outside and working inwards.[4]

    • Solid Spills: Gently cover the powder with a damp cloth or paper towels to avoid raising dust. Do not sweep dry powder.[4]

  • Cleanup: Carefully collect the absorbent material or damp cloths and place them in the designated hazardous waste container.[4]

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal

Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4] The waste will be handled by a licensed professional waste disposal service in accordance with all regulatory requirements, which may include incineration at a specialized facility.[4]

By adhering to these comprehensive guidelines, researchers can confidently handle Demecolcine, ensuring their safety and the integrity of their scientific endeavors.

References

  • NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. (2004). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Demecolcine. (n.d.). Wikipedia. Retrieved from [Link]

  • NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. (2004). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193-1204. Retrieved from [Link]

  • USA: Niosh Alert – Preventing Occupational Exposures To Antineoplastic and Other Hazardous Drugs in Health Care Settings. (2021). CytoPrevent. Retrieved from [Link]

  • Safety Data Sheet: Demecolcine. (n.d.). LKT Laboratories, Inc. Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration. Retrieved from [Link]

  • Preventing occupational exposures to antineoplastic drugs in health care settings. (2006). American Journal of Health-System Pharmacy, 63(12), 1161-1173. Retrieved from [Link]

  • DEMECOLCINE. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Colcemid Solution. (2017). Biological Industries. Retrieved from [Link]

  • NIOSH Publications on Hazardous Drugs. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Demecolcine. (n.d.). Haz-Map. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016). Occupational Safety and Health Administration. Retrieved from [Link]

  • Colcemid. (n.d.). Merck Millipore. Retrieved from [Link]

  • Colcemid. (2015). Leica Biosystems. Retrieved from [Link]

  • Demecolcine. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Safe handling of cytotoxic drugs and related waste. (n.d.). Pharm-Ed. Retrieved from [Link]

  • Colchicine: Biotoxin. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. (2009). The Association for Radiologic & Imaging Nursing. Retrieved from [Link]

  • Demecolcine. (n.d.). PubChem. Retrieved from [Link]

  • Safety data sheet: Colcemid solution. (2017). Cellseco. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demecolceine
Reactant of Route 2
Demecolceine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.